molecular formula C9H7ClO3 B13933636 3-Acetyl-5-chlorobenzoic acid CAS No. 1393566-58-9

3-Acetyl-5-chlorobenzoic acid

Cat. No.: B13933636
CAS No.: 1393566-58-9
M. Wt: 198.60 g/mol
InChI Key: INXFNWRDYXEVKN-UHFFFAOYSA-N
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Description

3-Acetyl-5-chlorobenzoic acid (CAS 1393566-58-9) is a solid organic compound with a molecular weight of 198.60 g/mol and the molecular formula C 9 H 7 ClO 3 . This compound features both a carboxylic acid and an acetyl functional group on a chlorinated benzene ring, making it a versatile and valuable building block in organic synthesis and medicinal chemistry research. As a derivative of chlorobenzoic acid, it serves as a key intermediate in the development of more complex molecules . Its structure is particularly useful for constructing heterocyclic compounds and for use in metal-catalyzed cross-coupling reactions. The compound can also be a precursor in the synthesis of advanced pharmaceutical intermediates and functional materials. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or animal consumption . Please refer to the Safety Data Sheet (SDS) for detailed handling information. The compound has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Recommended precautionary measures include wearing protective gloves and eye/face protection, using only in a well-ventilated area, and avoiding breathing its dust .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1393566-58-9

Molecular Formula

C9H7ClO3

Molecular Weight

198.60 g/mol

IUPAC Name

3-acetyl-5-chlorobenzoic acid

InChI

InChI=1S/C9H7ClO3/c1-5(11)6-2-7(9(12)13)4-8(10)3-6/h2-4H,1H3,(H,12,13)

InChI Key

INXFNWRDYXEVKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Cl)C(=O)O

Origin of Product

United States

Foundational & Exploratory

3-Acetyl-5-chlorobenzoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Acetyl-5-chlorobenzoic acid , a specialized disubstituted benzoic acid derivative used primarily as a scaffold in medicinal chemistry.

Part 1: Chemical Identity & Structural Analysis

Core Identity
  • Chemical Name: this compound[1][2][3][4][5][6][7]

  • CAS Registry Number: 1393566-58-9[1][2][3][4][6]

  • Molecular Formula: C₉H₇ClO₃[4][6]

  • Molecular Weight: 198.60 g/mol [4][6]

  • SMILES: CC(=O)c1cc(Cl)cc(C(=O)O)c1

  • IUPAC Name: this compound[1][2][3][6]

Structural & Electronic Properties

The molecule features a benzene ring substituted at the 1, 3, and 5 positions (meta-substitution pattern).[6][7] This specific arrangement creates a unique electronic environment:

  • Electronic Synergism: Both the acetyl group (-COCH₃) at position 3 and the carboxylic acid group (-COOH) at position 1 are electron-withdrawing groups (EWG) via induction and resonance.[6] They are meta-directing.[6]

  • Regiochemistry of Substitution: The chlorine atom at position 5 is located meta to both carbonyl-containing groups.[7] This is thermodynamically favorable during synthesis via electrophilic aromatic substitution (EAS), as the 5-position is the least deactivated site on the 3-acetylbenzoic acid precursor.[6]

  • Acidity (pKa): The presence of the electron-withdrawing chlorine and acetyl groups stabilizes the carboxylate anion (conjugate base) more effectively than in unsubstituted benzoic acid.[6][7]

    • Estimated pKa: ~3.2 – 3.5 (lower than benzoic acid's 4.2).[6]

Physicochemical Profile
PropertyValueNote
Appearance Off-white to pale yellow solidCrystalline powder form is typical.[1][6][7][8]
Melting Point 160–165 °C (Estimated)Based on structural analogs; specific batch data varies.[6]
LogP (Calc) 2.34Moderate lipophilicity; suitable for drug-like scaffolds.[6][7]
Solubility DMSO, Methanol, DMFSparingly soluble in water; soluble in basic aqueous media.[6][7]
H-Bond Donors 1Carboxylic acid -OH.[6][7]
H-Bond Acceptors 3Ketone O, Carboxyl O, Hydroxyl O.

Part 2: Synthetic Pathways & Manufacturing

Retrosynthetic Analysis

The synthesis of this compound is best approached via Electrophilic Aromatic Substitution (EAS) on a pre-functionalized aromatic ring.[6][7] The meta-directing nature of the acetyl and carboxyl groups makes 3-acetylbenzoic acid the ideal precursor.

Retrosynthesis Target This compound (Target) Precursor1 3-Acetylbenzoic acid (Precursor) Target->Precursor1 Chlorination (EAS) Reagent Cl2 / Lewis Acid (FeCl3)

Figure 1: Retrosynthetic disconnection relying on the meta-directing influence of existing substituents.[6][7]

Primary Synthetic Route: Chlorination of 3-Acetylbenzoic Acid

Mechanism: The carboxyl (-COOH) and acetyl (-COCH₃) groups deactivate the ring but direct incoming electrophiles to the meta position relative to themselves.[6][7] Position 5 is meta to both groups, making it the primary site for chlorination.

Protocol:

  • Dissolution: Dissolve 3-acetylbenzoic acid (1.0 eq) in a chlorinated solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Catalyst Addition: Add a Lewis acid catalyst, typically Iron(III) chloride (FeCl₃, 0.1–0.2 eq).[6][7]

  • Chlorination: Introduce Chlorine gas (Cl₂) or a surrogate like N-Chlorosuccinimide (NCS) slowly at room temperature.[6][7]

  • Quenching: Quench the reaction with water/sodium thiosulfate solution to remove excess oxidant.

  • Purification: Recrystallize from ethanol/water to remove any ortho-substituted isomers (though steric hindrance and electronic directing effects minimize these).

Part 3: Reactivity & Pharmaceutical Applications

Key Reaction: Amide Coupling (Drug Substance Synthesis)

The carboxylic acid moiety is the primary handle for derivatization, often coupled with amines to form pharmacologically active amides.[6][7] The acetyl group remains intact as a "warhead" or acceptor for further hydrogen bonding in the target protein pocket.

Case Study: Synthesis of HIV/Kinase Inhibitor Intermediates Reference: WO2019197468A1 A proven industrial protocol involves coupling this compound with an amine (e.g., L-alaninamide) using T3P (Propylphosphonic anhydride) as the coupling agent.[6][7] T3P is preferred over EDC/HOBt for its low toxicity and easy workup (water-soluble byproducts).[6]

Experimental Protocol: T3P-Mediated Amide Coupling
  • Preparation: In a reaction vessel, dissolve This compound (1.0 eq, ~5 mmol) and the target amine (e.g., L-alaninamide hydrochloride, 4.0 eq) in anhydrous DMF (Dimethylformamide, ~4 mL/mmol).

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine, 3.0 eq) to neutralize the hydrochloride salt and activate the carboxylic acid.[6][7]

  • Coupling: Dropwise add T3P (50 wt. % solution in EtOAc, 1.5 eq).[6]

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 12–16 hours (Overnight).

  • Workup:

    • Concentrate the solvent under reduced pressure.[9][10]

    • Redissolve residue in Ethyl Acetate.[6]

    • Wash with water, saturated NaHCO₃ (to remove unreacted acid), and brine.[6]

    • Dry over MgSO₄ and concentrate to yield the amide product.

ReactionScheme SM1 This compound Product Amide Derivative (Drug Intermediate) SM1->Product SM1->Product SM2 Amine (R-NH2) Reagents T3P, DIPEA DMF, RT, 16h

Figure 2: T3P-mediated amide coupling workflow described in Patent WO2019197468A1.

Downstream Applications
  • Kinase Inhibitors: The 3-acetyl group can be converted into heterocycles (e.g., pyrazoles via hydrazine reaction) or reduced to chiral alcohols, serving as a hinge-binding motif in kinase inhibitors.[6][7]

  • Agrochemicals: The chlorinated ring confers metabolic stability, making this scaffold useful in herbicide discovery (related to dicamba and chloramben analogs).[6][7]

  • Antiviral Research: Derivatives have been explored in HIV-1 integrase inhibitor design, where the keto-acid motif chelates magnesium ions in the enzyme's active site.[7]

Part 4: Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[6] Use a dust mask (N95) if handling powder outside a fume hood.[6]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions (Room Temperature).

  • Spill Response: Sweep up dry solid to avoid dust generation.[6] Neutralize residue with weak bicarbonate solution if necessary.[6]

References

  • BLD Pharm. this compound Product Analysis (CAS 1393566-58-9).[1][2][3][4][6][7] Retrieved from [6]

  • European Patent Office. Patent WO2019197468A1: N-(cyclopropylmethyl)-5-(methylsulfonyl)-n-{1-[1-(pyrimidin-2-yl)... derivatives.[6][7] (2019).[6][7][11][12] Retrieved from

  • Enamine Store. Building Block: this compound.[2][3][4][6][7] Retrieved from [6]

  • National Institutes of Health (NIH). Synthesis, Biological Evaluation and 3D-QSAR Studies of 3-Keto Salicylic Acid Chalcones.[6][7] (Contextual reference for acetyl-benzoic acid reactivity). Retrieved from

Sources

pKa values and acidity constants of 3-Acetyl-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Acidity Constant and pKa of 3-Acetyl-5-chlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of pKa in Pharmaceutical Sciences

The extent of ionization of a drug molecule, dictated by its pKa value(s) and the pH of the surrounding environment, governs its absorption, distribution, metabolism, and excretion (ADME) profile.[1] For an acidic compound like this compound, the pKa represents the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations. This equilibrium is fundamental to:

  • Solubility: The ionized form of a drug is generally more water-soluble, impacting formulation and bioavailability.

  • Permeability: The neutral, more lipophilic form is better able to traverse biological membranes, a key step in oral drug absorption.

  • Target Binding: The charge state of a molecule can dramatically affect its ability to interact with its biological target.[1]

Given that a significant majority of pharmaceutical compounds are ionizable, a thorough understanding and accurate determination of their pKa values are indispensable for successful drug development.[1]

Theoretical Estimation of Acidity: Substituent Effects on Benzoic Acid

The acidity of benzoic acid is significantly influenced by the nature and position of substituents on the aromatic ring.[4][5] Electron-withdrawing groups (EWGs) stabilize the carboxylate anion through inductive and/or resonance effects, thereby increasing the acidity (i.e., lowering the pKa value). Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity.[6]

For this compound, we must consider the impact of both the chloro and acetyl groups, both of which are electron-withdrawing.

  • Chloro Group: Halogens exert a primarily inductive electron-withdrawing effect due to their high electronegativity. The pKa of 3-chlorobenzoic acid is approximately 3.83.[7] This is a notable increase in acidity compared to benzoic acid itself (pKa ≈ 4.2).[8]

  • Acetyl Group: The acetyl group is a meta-directing deactivator and withdraws electron density from the ring through both inductive and resonance effects. This withdrawal further stabilizes the conjugate base.

Given that both substituents are EWGs, it is highly probable that the pKa of this compound is lower (i.e., more acidic) than that of 3-chlorobenzoic acid (3.83). For comparison, the predicted pKa of 3-Bromo-5-chlorobenzoic acid is 3.44 ± 0.10.[9] Considering the similar electron-withdrawing nature of bromo and acetyl groups in the meta position, it is reasonable to estimate the pKa of this compound to be in a similar range, likely between 3.4 and 3.7.

Table 1: pKa Values of Related Benzoic Acid Derivatives
CompoundpKa ValueComments
Benzoic Acid~4.20[8]Unsubstituted parent compound.
3-Chlorobenzoic Acid3.83[7]Demonstrates the acid-strengthening effect of a meta-chloro substituent.
4-Chlorobenzoic Acid3.98[10]Positional isomer of 3-chlorobenzoic acid.
4-Formylbenzoic Acid3.75[8]The formyl group is a strong electron-withdrawing group.
3-Bromo-5-chlorobenzoic acid3.44 ± 0.10 (Predicted)[9]A close structural analog with two electron-withdrawing halogens.
This compound Est. 3.4 - 3.7 Estimated based on the combined electron-withdrawing effects of the chloro and acetyl groups.

Experimental Determination of pKa

While theoretical estimations are valuable, precise pKa values must be determined experimentally. The following are standard, reliable methods for the pKa determination of ionizable compounds like this compound.

Potentiometric Titration

This is the gold-standard method for pKa determination. It involves the gradual addition of a titrant (e.g., NaOH) to a solution of the analyte and monitoring the resulting change in pH with a calibrated electrode.

  • Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent system (e.g., methanol/water) to ensure complete solubility.

  • Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

  • Titration: Place the electrode in the analyte solution and begin adding a standardized solution of NaOH in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steep rise in the titration curve).

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_cal Calibration cluster_titration Titration cluster_analysis Analysis A Dissolve Sample in Methanol/Water B Calibrate pH Meter (pH 4.0 & 7.0) C Add NaOH Titrant Incrementally B->C D Record pH at Each Step C->D D->C Repeat E Plot pH vs. Volume of Titrant D->E F Determine Midpoint of Equivalence E->F G pKa = pH at Half-Equivalence Point F->G

Caption: Workflow for pKa determination via potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the site of ionization, as the UV-Vis absorbance spectrum will change with pH.

  • Buffer Preparation: Prepare a series of buffers with precisely known pH values spanning the estimated pKa of the compound (e.g., from pH 2.5 to 5.5).

  • Solution Preparation: Prepare solutions of this compound at a constant concentration in each of the prepared buffers.

  • Spectral Acquisition: Measure the full UV-Vis absorbance spectrum for each solution.

  • Data Analysis: Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

Computational pKa Prediction

In modern drug discovery, computational methods are frequently used to predict pKa values, especially during the early stages of lead optimization when large numbers of compounds are being considered.[1][3] These methods range from empirical approaches to more rigorous quantum mechanical (QM) calculations.

  • Empirical Methods: These methods, like PROPKA, utilize the 3D structure of a molecule and empirical rules to estimate pKa values.[11]

  • Quantum Mechanical (QM) Methods: Approaches based on Density Functional Theory (DFT) can provide highly accurate pKa predictions by calculating the free energy change of the deprotonation reaction in a simulated aqueous environment.[7][12] Recent studies have shown that specific DFT functionals, such as CAM-B3LYP, can predict the pKa of substituted benzoic acids with a mean absolute error of less than 0.25 pKa units.[7]

pKa_Relationship pKa pKa Acidity Acidity pKa->Acidity Inversely Proportional Solubility Aqueous Solubility Acidity->Solubility Influences Permeability Membrane Permeability Acidity->Permeability Influences Binding Target Binding Acidity->Binding Influences

Sources

Technical Whitepaper: Characterization and Thermal Analysis of 3-Acetyl-5-chlorobenzoic Acid

[1]

Executive Summary

This compound (CAS: 1393566-58-9 ) is a functionalized aromatic building block utilized in the synthesis of HIV-1 integrase inhibitors, agrochemicals (e.g., pyrimidine derivatives), and heterocyclic scaffolds like coumarins.[1][2][3][4] Precise thermal characterization is essential, as the melting point (MP) serves as the primary rapid indicator of isomeric purity and solvent removal.

This guide provides a rigorous framework for determining the melting point range, interpreting thermal data against structural analogs, and executing purification protocols to achieve pharmaceutical-grade quality.[1]

Physicochemical Identity & Thermal Properties[5][6][7][8][9]

Chemical Structure & Logic

The compound features a benzoic acid core with a ketone (acetyl) at the meta position and a halogen (chlorine) at the other meta position. This 3,5-disubstitution pattern creates a rigid crystalline lattice, typically resulting in a high melting point due to intermolecular hydrogen bonding (carboxylic acid dimers) and dipole-dipole interactions (ketone/chloro moieties).

PropertyData
IUPAC Name This compound
CAS Number 1393566-58-9
Molecular Formula C₉H₇ClO₃
Molecular Weight 198.60 g/mol
Physical State White to off-white crystalline powder
Predicted MP Range 168°C – 178°C (See Comparative Analysis below)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Comparative Thermal Analysis (Analog Benchmarking)

As specific experimental MP values for this CAS are proprietary to specific synthesis batches in patent literature, researchers must benchmark against validated structural analogs to establish an expected range.

CompoundStructure DifferenceMelting Point (Lit.)[1][5][6][7][8][9][10]Thermal Trend Logic
3-Acetylbenzoic acid Lacks 5-Cl substituent169 – 171 °C Baseline reference.[1]
3,5-Dichlorobenzoic acid Cl replaces Acetyl185 – 189 °C Symmetry & halogen bonding increase MP.[1]
2-Acetoxy-3-acetyl-5-chlorobenzoic acid 2-OAc substitution160 – 163 °C Steric bulk of OAc disrupts packing, lowering MP.[1]

Technical Insight: The addition of the 5-chloro substituent to 3-acetylbenzoic acid increases lipophilicity and molecular weight, typically raising the MP slightly or maintaining it within the 170°C ± 5°C window. A value significantly below 165°C indicates contamination (likely solvent occlusion or isomeric impurities).

Experimental Protocol: Melting Point Determination

To validate the purity of this compound, follow this self-validating protocol.

Capillary Method (Standard)
  • Sample Prep: Dry the sample at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture. Grind to a fine powder to ensure uniform heat transfer.

  • Loading: Fill a capillary tube to a height of 2–3 mm. Compact by tapping.

  • Ramping:

    • Fast Ramp: 10°C/min up to 150°C.

    • Slow Ramp:1.0°C/min from 150°C until melting is complete.

  • Observation: Record

    
     (first liquid drop) and 
    
    
    (complete liquefaction).
    • Acceptance Criteria: The range (

      
      ) must be ≤ 2.0°C .
      
Differential Scanning Calorimetry (DSC)

For drug development applications, DSC is required to detect polymorphism.

  • Pan: Aluminum, crimped (non-hermetic).

  • Atmosphere: Nitrogen purge (50 mL/min).

  • Program: Equilibrate at 30°C → Ramp 10°C/min to 200°C.

  • Endotherm Analysis: Look for a sharp endothermic peak. A secondary peak prior to the main melt suggests a solvate or polymorph transition.

Purification & Impurity Management[12][13]

If the measured MP is depressed (e.g., <165°C) or the range is broad (>2°C), purification is required.

Common Impurities[1]
  • 3-Chlorobenzoic acid: Starting material residue.[1] Lowers MP.

  • Isomers (2-acetyl or 4-acetyl): Formed during non-selective acetylation processes.

  • Inorganic Salts: Result from hydrolysis steps (e.g., NaCl).

Recrystallization Workflow

The polarity of the acetyl and carboxylic acid groups makes Ethanol/Water the optimal solvent system.

PurificationWorkflowRawCrude this compound(MP < 165°C)DissolveDissolve in boiling EtOH(Min. volume)Raw->DissolveFilterHot Filtration(Remove insolubles)Dissolve->FilterPrecipAdd warm Water dropwiseuntil turbidity persistsFilter->PrecipCoolCool slowly to 4°C(1-2 hours)Precip->CoolCollectVacuum Filtration &Wash with cold 20% EtOHCool->CollectDryVacuum Dry(45°C, 12h)Collect->DryPurePure Compound(Target MP: 168-175°C)Dry->Pure

Figure 1: Recrystallization workflow for maximizing thermal purity.[1]

Characterization Logic Tree

Use this logic flow to interpret thermal data and guide next steps.

LogicTreeStartMeasure Melting Point (MP)RangeCheckIs Range ≤ 2°C?Start->RangeCheckValueCheckIs Value > 168°C?RangeCheck->ValueCheckYesFailBroadFail: Broad Range(Solvent/Impurity)RangeCheck->FailBroadNoPassPass: High PurityProceed to NMR/HPLCValueCheck->PassYesFailLowFail: Depressed MP(Eutectic Impurity)ValueCheck->FailLowNoActionDryAction: Vacuum DryCheck for Solvates (TGA)FailBroad->ActionDryActionRecrysAction: Recrystallize(EtOH/H2O)FailLow->ActionRecrys

Figure 2: Decision matrix for thermal analysis results.

References

  • National Institutes of Health (NIH) . Synthesis, Biological Evaluation and 3D-QSAR Studies of 3-Keto Salicylic Acid Chalcones and Related Amides as Novel HIV-1 Integrase Inhibitors. (Experimental data for 2-acetoxy analog).

  • European Patent Office (EPO) . N-(Cyclopropylmethyl)-5-(methylsulfonyl)-benzamide derivatives. (Synthesis usage of this compound as starting material).[1][2][11]

  • Sigma-Aldrich . 3-Acetylbenzoic acid Product Specification. (Analog benchmarking data).

  • ChemicalBook . 3,5-Dichlorobenzoic acid Properties. (Analog benchmarking data).

Technical Guide: Synthesis & Process Chemistry of 3-Acetyl-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthetic evolution and process chemistry of 3-Acetyl-5-chlorobenzoic acid (CAS: 1393566-58-9) , a critical scaffold in the development of kinase inhibitors and anti-inflammatory therapeutics.

Executive Summary

This compound represents a "privileged scaffold" in medicinal chemistry, offering a tri-substituted benzene ring with differentiated reactivity handles: a carboxylic acid (for amide coupling), an aryl chloride (for further cross-coupling), and an acetyl group (for condensation or reduction).

Historically, accessing this specific regioisomer (1,3,5-substitution pattern) was plagued by the directing group conflicts of classical electrophilic aromatic substitution. The modern "Gold Standard" synthesis relies on Palladium-catalyzed cross-coupling (Stille or Heck) of 3-bromo-5-chlorobenzoic acid, ensuring complete regiocontrol.

Structural Analysis & Retrosynthesis

The synthesis of this compound is defined by the challenge of installing three meta-directing/deactivating groups relative to each other.

Retrosynthetic Disconnects
  • Path A (Modern): Disconnection of the acetyl group via Pd-catalyzed coupling . This leads to 3-bromo-5-chlorobenzoic acid , a commercially available precursor synthesized from 3-chlorobenzoic acid or 3,5-dichlorobenzoic acid.

  • Path B (Classical/Flawed): Direct chlorination of 3-acetylbenzoic acid. This often yields mixtures of isomers (regio-scrambling) due to competing directing effects.

Retrosynthesis Target This compound (CAS: 1393566-58-9) Bromo 3-Bromo-5-chlorobenzoic acid (CAS: 42860-02-6) Bromo->Target Pd-Catalyzed Coupling (Stille/Heck) AcetylBenzoic 3-Acetylbenzoic acid AcetylBenzoic->Target Chlorination (Low Regioselectivity)

Figure 1: Retrosynthetic analysis highlighting the reliable organometallic route (Blue) vs. the problematic classical route (Red).

Evolution of Synthetic Strategies

Generation 1: The Classical Approach (Low Selectivity)

Early attempts to synthesize 3,5-disubstituted acetophenones relied on Electrophilic Aromatic Substitution (EAS) .

  • Strategy: Chlorination of 3-acetylbenzoic acid.[1][2]

  • Mechanism: Both the carboxyl (-COOH) and acetyl (-COCH3) groups are meta-directors. However, they deactivate the ring significantly, requiring harsh conditions (FeCl3/Cl2, high heat).

  • Failure Mode: The reaction is sluggish and produces significant amounts of unwanted isomers and polychlorinated byproducts. Purification requires tedious fractional crystallization, making this route unsuitable for GMP production.

Generation 2: The Modern "Gold Standard" (Pd-Catalyzed)

The current industrial standard utilizes 3-Bromo-5-chlorobenzoic acid as the "pivot" molecule. The bromine atom is selectively reactive towards Palladium oxidative addition compared to the chlorine atom, allowing for the specific installation of the acetyl group without touching the chloro-substituent.

Method A: Stille Coupling (High Reliability)

This is the most referenced method in patent literature for this specific transformation.

  • Reagents: Tributyl(1-ethoxyvinyl)tin, Pd(PPh3)4 (Catalyst).

  • Solvent: Toluene or DMF, 90–110°C.

  • Mechanism: The Pd catalyst inserts into the C-Br bond. Transmetallation with the tin reagent installs the vinyl ether. Acidic hydrolysis (HCl) reveals the ketone.

  • Yield: Typically 75–85%.

Method B: Heck Coupling (Tin-Free Alternative)

To avoid toxic organotin byproducts, the Heck reaction is used.

  • Reagents: Butyl vinyl ether, Pd(OAc)2, DPPP (Ligand), Et3N.

  • Mechanism: Regioselective arylation of the electron-rich vinyl ether at the alpha position, followed by hydrolysis.

  • Advantage: "Green" chemistry profile (no heavy metals other than Pd).

Detailed Experimental Protocol (Stille Route)

Objective: Synthesis of this compound from 3-bromo-5-chlorobenzoic acid.

Step 1: Esterification (Protection)

Note: The free acid can poison Pd catalysts; the methyl ester is preferred.

  • Dissolve 3-bromo-5-chlorobenzoic acid (10.0 g, 42.5 mmol) in Methanol (100 mL).

  • Add conc.[3] H2SO4 (1.0 mL) and reflux for 12 hours.

  • Concentrate and neutralize to obtain Methyl 3-bromo-5-chlorobenzoate .

Step 2: Stille Coupling & Hydrolysis
  • Setup: In a dry flask under Argon, combine Methyl 3-bromo-5-chlorobenzoate (1.0 eq), Tributyl(1-ethoxyvinyl)tin (1.1 eq), and Pd(PPh3)4 (0.05 eq).

  • Reaction: Dissolve in anhydrous Toluene. Heat to 100°C for 16 hours. Monitor by TLC/LCMS for disappearance of bromide.

  • Hydrolysis: Cool to room temperature. Add 1M HCl (aq) and stir vigorously for 2 hours. This cleaves the enol ether to the ketone.

  • Saponification: Add LiOH (3.0 eq) in THF/Water to hydrolyze the methyl ester back to the acid.

  • Workup: Acidify to pH 2. Extract with Ethyl Acetate.[4] Recrystallize from Ethanol/Water.

Key Process Parameters
ParameterSpecificationReason
Catalyst Load 1–5 mol% PdBalance between cost and reaction rate.
Temperature 90–110°CRequired for oxidative addition into electron-poor aryl bromide.
Atmosphere Inert (Ar/N2)Pd(0) is sensitive to oxidation; oxygen kills the catalytic cycle.
Stoichiometry 1.1 eq Vinyl sourceSlight excess ensures complete conversion of expensive aryl halide.

Comparative Analysis of Routes

FeatureClassical (Chlorination)Modern (Stille/Heck)
Regioselectivity Poor (Mixture of isomers)Excellent (>99:1)
Yield Low (<40%)High (70–85%)
Scalability Difficult (Purification issues)High (Linear scale-up)
Safety Cl2 gas, corrosiveOrganotin waste (Stille) or Flammable solvents
Step Count 1 (theoretically)2–3 (Protection, Coupling, Deprotection)

Reaction Pathway Visualization

SynthesisPath Start 3-Bromo-5-chlorobenzoic acid (Starting Material) Step1 Esterification (MeOH, H+) Start->Step1 Inter1 Methyl 3-bromo-5-chlorobenzoate Step1->Inter1 Step2 Pd-Coupling (Vinyl Ether/Sn or B) Inter1->Step2 Inter2 Vinyl Ether Intermediate Step2->Inter2 Step3 Hydrolysis (H3O+) Inter2->Step3 Product This compound Step3->Product

Figure 2: Step-by-step synthetic workflow from the bromo-precursor to the final acetyl-acid.

References

  • Identity & Availability

    • Compound: this compound (CAS 1393566-58-9).
    • Source: PubChem Compound Summary, CID 447 (Related derivatives and substructures). Link

    • Commercial Availability: Listed as a building block in patent WO2019197468A1. Link

  • Synthetic Methodology (Stille/Heck Coupling)

    • Stille, J. K.[4][5] "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angew.[5] Chem. Int. Ed.1986 , 25, 508–524. (Foundational methodology for installing acetyl groups via vinyl ethers).

    • Cabri, W., & Candiani, I. "Recent Developments and New Perspectives in the Heck Reaction." Acc.[6][7] Chem. Res.1995 , 28, 2–7. (Protocol for Heck arylation of butyl vinyl ether).[7]

  • Precursor Synthesis (3-Bromo-5-chlorobenzoic acid)

    • Patent CN105622382A: "Synthesis method of 5-bromo-2-chloro benzoic acid" (Demonstrates the halogenation patterns and availability of bromo-chloro-benzoic acid scaffolds). Link

Sources

Methodological & Application

step-by-step synthesis protocol for 3-Acetyl-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Retrosynthetic Analysis

3-Acetyl-5-chlorobenzoic acid is a high-value pharmacophore scaffold, particularly relevant in the development of kinase inhibitors and modulators of inflammatory pathways. Its structural uniqueness lies in the meta relationship between the electron-withdrawing carboxyl, acetyl, and chloro groups, which makes direct electrophilic aromatic substitution (EAS) impossible due to the deactivating nature of all three substituents.

Therefore, the synthesis must rely on Nucleophilic Aromatic Substitution or Transition-Metal Catalyzed Cross-Coupling on a pre-functionalized precursor.

Retrosynthetic Logic

The most robust route utilizes 3-bromo-5-chlorobenzoic acid as the starting material. The bromine atom provides a selective handle for Palladium-catalyzed coupling (chemoselective over the chlorine), while the carboxylic acid is protected as an ester to prevent catalyst poisoning and side reactions.

Selected Route: Stille Cross-Coupling via a vinyl ether surrogate.

  • Rationale: The Stille coupling with tributyl(1-ethoxyvinyl)tin acts as a "masked" acetylation. Unlike direct Friedel-Crafts acylation (which fails on deactivated rings), this method installs the acetyl group under neutral conditions with high regiocontrol.

Retrosynthesis Product This compound (Target) Inter1 Methyl 3-acetyl-5-chlorobenzoate (Intermediate) Product->Inter1 Hydrolysis (LiOH) Inter2 Methyl 3-bromo-5-chlorobenzoate (Protected Precursor) Inter1->Inter2 Stille Coupling (Pd(0), Vinyl Tin) SM 3-Bromo-5-chlorobenzoic acid (Commercial SM) Inter2->SM Esterification (MeOH, H+)

Figure 1: Retrosynthetic disconnection showing the conversion of the commercial bromide to the target acetyl-acid via a protected ester intermediate.

Experimental Protocol

Phase 1: Chemoselective Protection (Esterification)

Objective: Convert 3-bromo-5-chlorobenzoic acid to methyl 3-bromo-5-chlorobenzoate to mask the acidic proton.

  • Reagents: 3-Bromo-5-chlorobenzoic acid (1.0 equiv), Methanol (Solvent), Thionyl Chloride (SOCl₂, 2.0 equiv).

  • Mechanism: Acyl chloride formation followed by nucleophilic attack by methanol.

Step-by-Step:

  • Setup: Charge a dry 250 mL Round Bottom Flask (RBF) with 3-bromo-5-chlorobenzoic acid (10.0 g, 42.5 mmol) and anhydrous Methanol (100 mL).

  • Addition: Cool to 0°C. Add Thionyl Chloride (6.2 mL, 85.0 mmol) dropwise over 20 minutes. Caution: Exothermic gas evolution (HCl/SO₂).

  • Reaction: Reflux at 65°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The acid spot (baseline) should disappear; a new high-Rf spot (ester) appears.

  • Workup: Concentrate the solvent in vacuo. Redissolve residue in EtOAc (100 mL), wash with Sat. NaHCO₃ (2 x 50 mL) and Brine (50 mL).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate.

    • Expected Yield: ~95-98% (White solid).

    • Checkpoint: ¹H NMR should show a singlet at ~3.9 ppm (OCH₃).

Phase 2: Stille Cross-Coupling (Acetyl Installation)

Objective: Replace the Bromine atom with a masked acetyl group (1-ethoxyvinyl).

  • Reagents: Methyl 3-bromo-5-chlorobenzoate (1.0 equiv), Tributyl(1-ethoxyvinyl)tin (1.1 equiv), Pd(PPh₃)₄ (5 mol%), Toluene (anhydrous).

  • Critical Parameter: Oxygen exclusion is vital for Pd(0) catalyst longevity.

Step-by-Step:

  • Inertion: Flame-dry a 3-neck flask and cycle Argon/Vacuum (3x).

  • Loading: Add Methyl 3-bromo-5-chlorobenzoate (10.0 g, ~40 mmol), Tributyl(1-ethoxyvinyl)tin (15.2 mL, 44 mmol), and Toluene (120 mL). Degas by sparging with Argon for 15 mins.

  • Catalyst: Add Pd(PPh₃)₄ (2.3 g, 2.0 mmol) quickly against Argon flow.

  • Reaction: Heat to reflux (110°C) for 12–16 hours.

    • Color Change: Solution typically darkens from yellow to black (Pd precipitation) upon completion.

  • Hydrolysis (One-Pot): Cool to room temperature. Add 1M HCl (50 mL) and stir vigorously for 2 hours.

    • Chemistry: This step hydrolyzes the intermediate enol ether into the ketone (methyl 3-acetyl-5-chlorobenzoate).

  • Workup (Tin Removal):

    • Dilute with EtOAc. Wash with KF (aq) solution (precipitates Tin as Bu₃SnF solid). Filter through Celite.

    • Wash filtrate with water and brine. Dry and concentrate.

  • Purification: Flash Chromatography (Hexane/EtOAc gradient).

    • Target: Methyl 3-acetyl-5-chlorobenzoate.

Phase 3: Saponification (Final Deprotection)

Objective: Hydrolyze the methyl ester to the free carboxylic acid without degrading the ketone.

  • Reagents: Methyl 3-acetyl-5-chlorobenzoate, LiOH·H₂O (3.0 equiv), THF/Water (3:1).

Step-by-Step:

  • Dissolution: Dissolve the intermediate ester (from Phase 2) in THF (60 mL) and Water (20 mL).

  • Reaction: Add LiOH·H₂O (3 equiv). Stir at Room Temperature for 4–6 hours.

    • Note: Avoid reflux to prevent haloform-type side reactions on the acetyl group, though methyl ketones are generally stable to mild LiOH.

  • Workup: Acidify carefully with 1M HCl to pH 2–3. The product usually precipitates.

  • Isolation: Filter the solid. If no precipitate, extract with EtOAc (3x), dry, and concentrate.

  • Recrystallization: Recrystallize from Ethanol/Water if necessary to remove trace tin or ligand.

Quantitative Summary & Specifications

ParameterPhase 1 (Esterification)Phase 2 (Coupling)Phase 3 (Hydrolysis)
Limiting Reagent 3-Bromo-5-chlorobenzoic acidMethyl 3-bromo-5-chlorobenzoateMethyl 3-acetyl-5-chlorobenzoate
Key Reagent SOCl₂ / MeOHTributyl(1-ethoxyvinyl)tin / Pd(0)LiOH / H₂O
Temperature 65°C (Reflux)110°C (Reflux)25°C (RT)
Time 4 hours16 hours4 hours
Typical Yield 98%75-85%90-95%
Appearance White SolidOff-white/Yellowish SolidWhite Powder

Process Workflow Diagram

Workflow Start Start: 3-Bromo-5-chlorobenzoic acid Step1 Step 1: Esterification (MeOH, SOCl2, 65°C) Start->Step1 Check1 QC: TLC/NMR (Confirm Ester) Step1->Check1 Step2 Step 2: Stille Coupling (Pd(PPh3)4, Vinyl-Sn, Toluene) Check1->Step2 Pass Step2b Acid Hydrolysis (In-situ) (Converts Enol Ether -> Ketone) Step2->Step2b Step3 Step 3: Saponification (LiOH, THF/H2O) Step2b->Step3 Final Final: this compound (Precipitation at pH 3) Step3->Final

Figure 2: Operational workflow from starting material to final isolated product.

Quality Control & Troubleshooting

Analytical Checkpoints
  • ¹H NMR (DMSO-d₆):

    • Acetyl Group: Sharp singlet at ~2.6 ppm (3H).

    • Aromatic Protons: Three distinct signals in the 7.8–8.2 ppm range (due to the asymmetric substitution pattern: H2, H4, H6).

    • Acid Proton: Broad singlet at 13.0–13.5 ppm.

  • HPLC Purity: >98% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: ACN/Water + 0.1% Formic Acid.

Troubleshooting Guide
  • Issue: Low Yield in Coupling (Step 2).

    • Cause: Catalyst poisoning by Oxygen.

    • Fix: Ensure rigorous degassing. Use fresh Pd(PPh₃)₄ (should be bright yellow, not brown).

  • Issue: Tin Contamination.

    • Cause: Incomplete removal of tributyltin byproducts.

    • Fix: Wash the organic layer with 10% aqueous KF (Potassium Fluoride) during workup. This forms insoluble Bu₃SnF which can be filtered off.

  • Issue: Incomplete Hydrolysis.

    • Cause: Steric hindrance or insufficient base.

    • Fix: Increase LiOH to 5 equiv and warm to 40°C.

Safety & Handling (E-E-A-T)

  • Organotin Compounds: Tributyl(1-ethoxyvinyl)tin is toxic and a marine pollutant. All waste must be segregated into specific "Heavy Metal/Organotin" waste streams. Do not dispose of down the drain.

  • Thionyl Chloride: Highly corrosive and releases HCl/SO₂ gas. Use a scrubber or a well-ventilated fume hood.

  • Palladium Catalyst: Pd(PPh₃)₄ is air-sensitive. Store in a freezer under Argon.

References

  • Stille Coupling Methodology: Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636–3638.

  • Acetyl-Benzoic Acid Synthesis (Analogous): Garg, R., et al. (2010). Synthesis and evaluation of substituted chalcones. European Journal of Medicinal Chemistry.
  • CAS Verification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1393566-58-9. [1]

  • Tin Removal Protocols: Harrowven, D. C., & Guy, I. L. (2004). KF-Silica as a stationary phase for the removal of organotin residues. Chemical Communications.

Sources

Application Notes and Protocols for the Esterification of 3-Acetyl-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Esterifying 3-Acetyl-5-chlorobenzoic Acid

This compound is a valuable substituted aromatic carboxylic acid, serving as a key building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its structure, featuring a carboxylic acid, a chloro substituent, and an acetyl group, presents multiple points for chemical modification. The esterification of the carboxylic acid moiety is a fundamental and often critical transformation. This modification is strategically employed to enhance lipophilicity, improve solubility in organic solvents, facilitate purification, and to act as a protecting group for the carboxylic acid functionality during subsequent synthetic steps.

This guide provides a comprehensive overview of the primary methods for the esterification of this compound, detailing the underlying chemical principles and providing robust, field-proven protocols. The selection of an appropriate esterification method is paramount and is dictated by factors such as the scale of the reaction, the nature of the alcohol, and the presence of other functional groups that might be sensitive to the reaction conditions.

Choosing the Optimal Esterification Strategy: A Comparative Analysis

The conversion of a carboxylic acid to an ester can be accomplished through several distinct pathways. For this compound, the choice of method hinges on a balance of reaction efficiency, substrate compatibility, and operational simplicity. Below, we discuss the most relevant and widely employed methodologies.

Fischer-Speier Esterification: The Classic Acid-Catalyzed Approach

The Fischer-Speier esterification is a cornerstone of organic synthesis, valued for its simplicity and cost-effectiveness. The reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2]

Causality of Experimental Choices:

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[1]

  • Excess Alcohol: The Fischer esterification is a reversible equilibrium reaction.[3] By using the alcohol as the solvent or in a large excess, the equilibrium is driven towards the formation of the ester product, in accordance with Le Châtelier's principle.[1][4]

  • Removal of Water: The formation of water as a byproduct also influences the equilibrium.[2] In larger-scale reactions, the removal of water, for instance with a Dean-Stark apparatus, can further enhance the yield of the ester.

This method is particularly well-suited for the synthesis of simple alkyl esters (e.g., methyl, ethyl) where the corresponding alcohol is inexpensive and can be used in large excess.[5]

Thionyl Chloride Method: Activation via Acyl Chloride Intermediate

For cases where the alcohol is precious, sterically hindered, or when the reaction conditions of the Fischer esterification are too harsh, a two-step approach involving the formation of a highly reactive acyl chloride intermediate is often preferred. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[6]

Causality of Experimental Choices:

  • Acyl Chloride Formation: Thionyl chloride reacts with the carboxylic acid to form an acyl chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas.[6] This conversion dramatically increases the electrophilicity of the carbonyl carbon.

  • Mild Reaction Conditions: The subsequent reaction of the acyl chloride with the alcohol is typically rapid and can be performed at or below room temperature, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl generated. This makes the method compatible with a wider range of functional groups.

This method provides high yields and is broadly applicable, though it requires the handling of the corrosive and moisture-sensitive reagent, thionyl chloride.

Steglich Esterification: Mild Conditions for Sensitive Substrates

The Steglich esterification is an exceptionally mild and efficient method that is particularly useful for acid-sensitive substrates or for the synthesis of esters from sterically demanding alcohols.[7][8] The reaction employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][9]

Causality of Experimental Choices:

  • Carbodiimide Activation: DCC or EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

  • DMAP Catalysis: The nucleophilic catalyst, DMAP, reacts with the O-acylisourea to form an even more reactive N-acylpyridinium species. This intermediate is then readily attacked by the alcohol to form the ester, regenerating the DMAP catalyst.[7] The use of DMAP also helps to suppress the formation of the N-acylurea byproduct.[10]

The primary advantage of the Steglich esterification is its mild, often room temperature, reaction conditions and its tolerance of a wide variety of functional groups.[8] A notable consideration is the removal of the dicyclohexylurea (DCU) byproduct if DCC is used, which is often accomplished by filtration.

Mitsunobu Reaction: Stereochemical Inversion

The Mitsunobu reaction is a powerful tool for the esterification of primary and secondary alcohols with complete inversion of stereochemistry.[11][12] This reaction utilizes a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11]

Causality of Experimental Choices:

  • Redox-Mediated Condensation: The reaction proceeds through a complex mechanism involving the formation of an alkoxyphosphonium salt intermediate. The carboxylate anion then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion, leading to the observed inversion of configuration.[12]

While highly effective for its specific purpose, the Mitsunobu reaction is generally reserved for situations where stereochemical control is critical, due to the cost of the reagents and the need to remove the triphenylphosphine oxide and hydrazide byproducts.[13]

Comparative Summary of Esterification Methods

Method Reagents Typical Conditions Advantages Limitations
Fischer-Speier Alcohol, H₂SO₄ or TsOHRefluxCost-effective, simple procedure.[14]Requires excess alcohol, harsh acidic conditions, equilibrium reaction.[3][5]
Thionyl Chloride 1. SOCl₂ 2. Alcohol, Base0°C to RefluxHigh yields, applicable to a wide range of alcohols.Corrosive and moisture-sensitive reagent, two-step process.[6]
Steglich Alcohol, DCC/EDC, DMAPRoom TemperatureMild conditions, suitable for sensitive substrates and hindered alcohols.[7][8]Cost of reagents, removal of urea byproduct.[10]
Mitsunobu Alcohol, PPh₃, DEAD/DIAD0°C to Room TemperatureInversion of stereochemistry, mild conditions.[11][12]Expensive reagents, byproduct removal can be challenging.[13]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification (Methyl 3-Acetyl-5-chlorobenzoate)

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 mL per gram of carboxylic acid).[15]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq or 2-3 drops per gram of carboxylic acid) to the stirred suspension.

  • Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Thionyl Chloride Method (Ethyl 3-Acetyl-5-chlorobenzoate)

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ethanol (anhydrous)

  • Pyridine or Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask, reflux condenser with a drying tube, magnetic stirrer, dropping funnel, ice bath.

Procedure: Step A: Formation of the Acyl Chloride

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add a slight excess of thionyl chloride (e.g., 1.2-1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.[16] The reaction is complete when gas evolution (SO₂ and HCl) ceases.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under vacuum.[16] The crude 3-acetyl-5-chlorobenzoyl chloride is often used directly in the next step.

Step B: Esterification

  • Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of anhydrous ethanol (1.1 eq) and anhydrous pyridine or triethylamine (1.2 eq) in anhydrous DCM.

  • Add the ethanol/base solution dropwise to the stirred acyl chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Steglich Esterification (tert-Butyl 3-Acetyl-5-chlorobenzoate)

Materials:

  • This compound

  • tert-Butanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere.

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), tert-butanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).

  • Dissolve the components in anhydrous DCM.

  • Cool the mixture to 0°C in an ice bath and add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualizations

General Reaction Scheme

G cluster_reactants Reactants cluster_products Products 3-Acetyl-5-chlorobenzoic_Acid This compound Reagents Esterification Reagents 3-Acetyl-5-chlorobenzoic_Acid->Reagents Alcohol R-OH Alcohol->Reagents Ester Ester Water H₂O Reagents->Ester Reagents->Water

Caption: General Esterification of this compound.

Fischer-Speier Esterification Workflow```dot

G start Combine Carboxylic Acid, Alcohol, and Acid Catalyst reflux Heat to Reflux (3-5 hours) start->reflux cool Cool to Room Temperature reflux->cool concentrate Remove Excess Alcohol (Rotary Evaporator) cool->concentrate dissolve Dissolve in Organic Solvent concentrate->dissolve wash_bicarb Wash with NaHCO₃ (aq) dissolve->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate purify Purify Product (Recrystallization/Chromatography) filter_concentrate->purify

Caption: Key Intermediates in the Steglich Esterification.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 3-Chloro-5-nitrobenzoic acid.
  • Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid.
  • PubChem. (2026). 3-Chlorobenzoic Acid.
  • Google Patents. (2013). CN102936236A - Method for preparing brinzolamide (3- acetyl-5-chloro-2-(benzylthiol) thiophene).
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • Google Patents. (2010). CN101570522B - Synthetic method suitable for industrial production of active ester.
  • Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube.
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Organic Syntheses. (n.d.). 1. Procedure.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine.
  • Hughes, D. L. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(21), 7471-7476.
  • North, M., & Watson, A. J. A. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5433-5439.
  • Fiveable. (n.d.). Steglich Esterification Definition.
  • TCI Chemicals. (n.d.). Mitsunobu Reaction.
  • Royal Society of Chemistry. (2026). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
  • Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245-3251.
  • Chemistry Steps. (n.d.). Mitsunobu Reaction.
  • Google Patents. (2011). CN102153481A - Application of thionyl chloride and alcohol as selective deacylation reagents for N-aryl fatty amide or N-heterocyclic fatty amide.
  • Hughes, D. L. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. PubMed.
  • Chem 2325. (2024, June 17). Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification) [Video]. YouTube.
  • University of Manitoba. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

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Application Notes & Protocols for 3-Acetyl-5-chlorobenzoic acid: A Trifunctional Intermediate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AN-ACBA-PI-2602

Introduction: The Strategic Value of Trifunctional Scaffolds

In the landscape of modern drug discovery, the efficiency of a synthetic route is paramount. Pharmaceutical intermediates that offer multiple, orthogonally reactive functional groups serve as powerful platforms for building molecular complexity. 3-Acetyl-5-chlorobenzoic acid (CAS No. 1393566-58-9) emerges as a bespoke intermediate of significant potential. Its structure thoughtfully combines three key functionalities on a single phenyl ring: a carboxylic acid, a ketone (acetyl group), and a halogen (chloro group).

This unique arrangement allows for sequential, chemoselective modifications, making it an ideal starting point for the synthesis of diverse compound libraries and complex active pharmaceutical ingredients (APIs). The carboxylic acid provides a handle for amide bond formation—a cornerstone of medicinal chemistry—while the ketone can be transformed into a chiral alcohol or an amine. The chloro substituent offers a site for cross-coupling reactions or can be used to modulate the electronic properties and metabolic stability of the final compound.

This document serves as a technical guide for researchers and drug development professionals, outlining the core reactivity of this compound and providing detailed protocols for its strategic application in the synthesis of advanced pharmaceutical scaffolds.

Physicochemical & Safety Profile

A thorough understanding of the physical properties and handling requirements of an intermediate is critical for successful and safe experimentation.

Table 1: Physicochemical Properties of this compound and Related Analogues

PropertyValue for this compoundValue for 3-Chlorobenzoic acid (Analogue)Data Source
CAS Number 1393566-58-9535-80-8[1],[2][3][4]
Molecular Formula C₉H₇ClO₃C₇H₅ClO₂[1]
Molecular Weight 198.60 g/mol 156.57 g/mol [1]
Appearance Not specifiedWhite crystalline solid[2][5]
Melting Point Data not available153 - 157 °C[4][6]
Solubility Data not availableInsoluble in water; Soluble in organic solvents and aqueous base.[2][6]

Safety & Handling: While specific toxicology data for this compound is not widely available, the safety profile can be inferred from structurally related compounds like 3-chlorobenzoic acid.

  • Hazards: May cause skin and serious eye irritation. May be harmful if inhaled, ingested, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Core Reactivity & Synthetic Strategy

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. A strategic approach involves leveraging this reactivity to build molecular architecture in a controlled, stepwise manner.

G cluster_0 Carboxylic Acid Reactions cluster_1 Ketone Reactions cluster_2 Aromatic Ring Reactions main This compound AcidChloride Acid Chloride (Activated Intermediate) main->AcidChloride SOCl₂/Oxalyl Chloride Alcohol Chiral Secondary Alcohol main->Alcohol NaBH₄/Chiral Borane Amine Secondary Amine main->Amine Reductive Amination (R-NH₂, NaBH(OAc)₃) CrossCoupling Biaryl Structures main->CrossCoupling Suzuki/Buchwald-Hartwig (requires conversion to Br/I/OTf) Amide Amide Scaffolds Amide->Alcohol Sequential Modification Amide->Amine Sequential Modification Amide->CrossCoupling Sequential Modification Ester Ester Prodrugs AcidChloride->Amide Amine (R-NH₂) AcidChloride->Ester Alcohol (R-OH)

Diagram 1: Synthetic potential of this compound.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid is typically the most reactive site for nucleophilic acyl substitution, making it an ideal first point of modification.

  • Amide Bond Formation: This is arguably the most critical reaction in pharmaceutical synthesis. The carboxylic acid can be activated in situ using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) or converted first to a more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate readily reacts with primary or secondary amines to form a stable amide bond, a ubiquitous feature in many drug molecules.[7]

Reactions at the Ketone (Acetyl Group)

The ketone offers a secondary site for modification, which can be addressed after the carboxylic acid has been functionalized.

  • Chemoselective Reduction: The ketone can be selectively reduced to a secondary alcohol using mild hydride reagents like sodium borohydride (NaBH₄).[8] Amide functionalities are typically stable under these conditions. The resulting hydroxyl group can serve as a hydrogen bond donor, potentially improving target binding affinity. Furthermore, using chiral reducing agents, such as (-)-DIP-Chloride, allows for the stereoselective synthesis of a specific alcohol enantiomer, which is often crucial for pharmacological activity.[9]

  • Reductive Amination: The ketone can be converted directly to a secondary amine by reaction with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This provides an alternative route to introduce nitrogen-containing functionalities.

Reactions Involving the Chloro Substituent

While the chloro group is the least reactive of the three functionalities, it is amenable to transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of new aryl or alkyl groups, enabling the exploration of structure-activity relationships (SAR) at a later stage of the synthesis. Halo-substituted benzoic acids are widely recognized as versatile starting materials for this purpose.[10][11]

Application Protocol: Two-Step Synthesis of a Dihydroxy-Benzamide Scaffold

This section provides a detailed, validated protocol for a two-step synthesis starting from this compound to generate a novel scaffold, demonstrating the chemoselective manipulation of its functional groups.

G start This compound step1 Protocol 4.1: Amide Coupling (SOCl₂, Benzylamine, DCM) start->step1 intermediate N-benzyl-3-acetyl-5-chlorobenzamide step1->intermediate step2 Protocol 4.2: Ketone Reduction (NaBH₄, Methanol) intermediate->step2 product N-benzyl-5-chloro-3-(1-hydroxyethyl)benzamide step2->product

Diagram 2: Experimental workflow for scaffold synthesis.

Protocol 4.1: Amide Coupling via Acid Chloride Formation

Objective: To synthesize N-benzyl-3-acetyl-5-chlorobenzamide by converting the carboxylic acid to an acid chloride followed by reaction with benzylamine.

Causality: Conversion to the acid chloride is a robust and cost-effective method for activating the carboxylic acid. Thionyl chloride is chosen as the reagent because its byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying purification. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and effectively dissolves the starting material and intermediate.

Table 2: Reagents and Materials for Protocol 4.1

Reagent/MaterialQuantityMoles (mmol)Purpose
This compound1.0 g5.03Starting Material
Thionyl Chloride (SOCl₂)0.55 mL7.55Activating Agent
Dichloromethane (DCM), anhydrous25 mL-Solvent
Benzylamine0.60 mL5.53Nucleophile
Triethylamine (Et₃N)1.4 mL10.06Base (HCl Scavenger)
1 M Hydrochloric Acid (HCl)20 mL-Aqueous Wash
Saturated Sodium Bicarbonate (NaHCO₃)20 mL-Aqueous Wash
Brine20 mL-Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)~2 g-Drying Agent

Step-by-Step Methodology:

  • Acid Chloride Formation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 5.03 mmol).

  • Add anhydrous DCM (15 mL) followed by the slow, dropwise addition of thionyl chloride (0.55 mL, 7.55 mmol) at room temperature.

  • Heat the reaction mixture to reflux (approx. 40°C) and stir for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Reaction Quench & Amine Addition: Cool the mixture to 0°C using an ice bath.

  • In a separate flask, dissolve benzylamine (0.60 mL, 5.53 mmol) and triethylamine (1.4 mL, 10.06 mmol) in anhydrous DCM (10 mL).

  • Slowly add the benzylamine solution to the cold acid chloride solution via a dropping funnel over 15 minutes. Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing the formation of the non-nucleophilic benzylammonium salt.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • Work-up & Isolation: Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). Rationale: The acid wash removes excess triethylamine and unreacted benzylamine, while the bicarbonate wash removes any remaining acidic impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield N-benzyl-3-acetyl-5-chlorobenzamide as a white solid.

Protocol 4.2: Chemoselective Ketone Reduction

Objective: To reduce the acetyl group of N-benzyl-3-acetyl-5-chlorobenzamide to a secondary alcohol without affecting the amide bond.

Causality: Sodium borohydride (NaBH₄) is a mild reducing agent that is highly selective for ketones and aldehydes over less reactive carbonyls like amides and esters.[12] Methanol is an ideal protic solvent that activates the ketone carbonyl towards hydride attack and also safely quenches any excess reagent upon reaction completion.

Table 3: Reagents and Materials for Protocol 4.2

Reagent/MaterialQuantityMoles (mmol)Purpose
N-benzyl-3-acetyl-5-chlorobenzamide1.0 g3.47Starting Material
Methanol (MeOH)20 mL-Solvent
Sodium Borohydride (NaBH₄)0.16 g4.17Reducing Agent
Deionized Water50 mL-Quench/Precipitation
Ethyl Acetate30 mL-Extraction Solvent

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the starting amide (1.0 g, 3.47 mmol) in methanol (20 mL).

  • Cool the solution to 0°C in an ice bath.

  • Reduction: Add sodium borohydride (0.16 g, 4.17 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 5°C. Rationale: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

  • Stir the reaction at 0°C for 1 hour, then remove the ice bath and stir for an additional 2 hours at room temperature. Monitor progress by TLC (Thin Layer Chromatography).

  • Quench & Precipitation: Carefully add deionized water (50 mL) to the reaction mixture to quench any unreacted NaBH₄ and to precipitate the product.

  • Stir the resulting slurry for 30 minutes.

  • Isolation & Purification: Collect the white precipitate by vacuum filtration, washing the solid with cold water.

  • If impurities are present, the crude product can be further purified. Dissolve the solid in ethyl acetate (30 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo. This yields N-benzyl-5-chloro-3-(1-hydroxyethyl)benzamide.

Conclusion

This compound represents a highly versatile and strategic intermediate for pharmaceutical synthesis. Its trifunctional nature permits a logical and chemoselective approach to the construction of complex molecules. By leveraging established and robust chemical transformations at each functional site, drug development professionals can rapidly generate diverse scaffolds for biological screening. The protocols detailed herein provide a validated starting point for unlocking the synthetic potential of this valuable building block.

References

  • Loba Chemical Pvt. Ltd. (n.d.). m-CHLOROBENZOIC ACID For Synthesis. Loba Chemie. Retrieved February 6, 2026, from [Link]

  • Wikipedia. (2023, December 27). 3-Chlorobenzoic acid. In Wikipedia. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chlorobenzoic Acid. PubChem. Retrieved February 6, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 3-Chlorobenzoic Acid. Retrieved February 6, 2026, from [Link]

  • ChemSynthesis. (n.d.). 3-chlorobenzoic acid. Retrieved February 6, 2026, from [Link]

  • MacMillan, D. W. C., et al. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. Organic Process Research & Development, 14(5), 1082–1091. [Link]

  • Various Authors. (2018). How to reduce a ketone (like acetophenone derivatives) in presence of a sulfinyl imine alpha to the keto group? ResearchGate. Retrieved February 6, 2026, from [Link]

  • Patsnap. (2020). Process for preparation of halo substituted benzoic acid compound and intermediates thereof. Patsnap Eureka. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved February 6, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Department of Chemistry.
  • Kim, S., et al. (2020). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Bulletin of the Korean Chemical Society, 41(10), 975-979. [Link]

  • Kumar, R., et al. (2023). Benzoic Acid and Its Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved February 6, 2026, from [Link]

  • Carlucci, C., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. RSC Advances, 7(74), 46836–46848. [Link]

  • Royal Society of Chemistry. (2015). Cu2O-mediated regio- and stereoselective one-pot synthesis of (Z)-3-ylidenephthalides from 2-iodobenzoic acids and terminal alkynes. Organic & Biomolecular Chemistry. [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(12), 3462–3469. [Link]

  • Brown, H. C., et al. (1994). Super Hydrides. Defense Technical Information Center. [Link]

  • Korea University. (2020). Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Korea University PURE. [Link]

  • ResearchGate. (2010). Reduction of Acetophenones Using Borohydride Exchange Resins (BER) and a BER-Lithium Salt System. Retrieved February 6, 2026, from [Link]

Sources

The Strategic Application of 3-Acetyl-5-chlorobenzoic Acid in the Synthesis of Advanced Ligands: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of 3-Acetyl-5-chlorobenzoic acid as a versatile building block in ligand synthesis. We will explore its unique structural features and chemical reactivity, offering detailed protocols for the strategic derivatization of its functional groups to create novel ligands for coordination chemistry, metal-organic frameworks (MOFs), and bioactive molecules.

Introduction: The Architectural Advantage of this compound

This compound is an aromatic carboxylic acid distinguished by the presence of three key functional groups: a carboxylic acid, an acetyl group, and a chloro substituent. This trifunctional architecture offers a powerful platform for synthetic chemists to design and construct complex molecular scaffolds. The electronic properties of the chloro and acetyl groups, both being electron-withdrawing, influence the reactivity of the benzene ring and the carboxylic acid moiety. This modulation of reactivity allows for selective chemical transformations, making it a valuable precursor for ligands with tailored electronic and steric properties.

The strategic placement of these functional groups enables multi-directional synthesis. The carboxylic acid provides a primary site for coordination to metal centers or for amide bond formation. The acetyl group offers a reactive carbonyl that can be engaged in a variety of condensation and carbon-carbon bond-forming reactions. The chloro group, while relatively stable, can participate in nucleophilic aromatic substitution reactions under specific conditions or serve as a handle for cross-coupling reactions. This versatility makes this compound a compelling starting material for the generation of diverse ligand libraries for applications in catalysis, materials science, and medicinal chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a starting material is paramount for successful synthetic planning.

PropertyValueReference(s)
Molecular Formula C₉H₇ClO₃
Molecular Weight 198.60 g/mol
Appearance Expected to be a crystalline solid
Solubility Likely soluble in polar organic solvents

Spectroscopic Data (Predicted):

  • ¹H NMR: Signals corresponding to the aromatic protons, the acetyl methyl protons, and the carboxylic acid proton would be expected. The chemical shifts of the aromatic protons will be influenced by the substitution pattern.

  • ¹³C NMR: Resonances for the carbonyl carbons of the acetyl and carboxylic acid groups, as well as for the aromatic carbons, would be observed.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the carboxylic acid and the ketone, as well as C-Cl and aromatic C-H stretching vibrations, would be present.

Core Synthetic Strategies and Protocols

The true utility of this compound lies in the selective manipulation of its functional groups. The following sections provide detailed protocols for key transformations, enabling the synthesis of a wide array of ligand structures.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is a primary handle for ligand elaboration, readily undergoing esterification, amidation, and conversion to more reactive acyl chlorides.

**dot graph "Carboxylic_Acid_Derivatization" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

start [label="this compound", fillcolor="#FBBC05"]; ester [label="Ester Derivative"]; amide [label="Amide Derivative"]; acyl_chloride [label="Acyl Chloride Derivative"];

start -> ester [label="Esterification\n(e.g., Fischer)"]; start -> amide [label="Amidation\n(e.g., EDC, HOBt)"]; start -> acyl_chloride [label="Acyl Halogenation\n(e.g., SOCl₂)"]; } } Caption: Derivatization pathways for the carboxylic acid group.

Protocol 3.1.1: Fischer Esterification

This protocol describes the acid-catalyzed esterification to produce, for example, a methyl ester, which can be a final ligand or an intermediate for further reactions.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of carboxylic acid).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the product by column chromatography on silica gel if necessary.

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. The reaction is reversible, and using the alcohol as the solvent drives the equilibrium towards the ester product.[1]

Protocol 3.1.2: Amide Coupling

Amidation introduces a nitrogen-containing functionality, which is a common coordination site in ligands. This protocol utilizes a standard peptide coupling agent.

Materials:

  • This compound

  • Desired amine (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.5 eq)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) and DIPEA (2.5 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC.

  • Upon completion, dilute the reaction with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting amide by column chromatography or recrystallization.

Trustworthiness: The use of coupling agents like EDC/HOBt minimizes side reactions and allows for the efficient formation of amide bonds under mild conditions, even with less reactive amines.

Modification of the Acetyl Group

The acetyl group's carbonyl functionality is a gateway to a variety of ligand modifications, including the formation of Schiff bases and β-ketoesters.

**dot graph "Acetyl_Group_Modification" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

start [label="this compound Derivative"]; schiff_base [label="Schiff Base Ligand"]; beta_ketoester [label="β-Ketoester Ligand"];

start -> schiff_base [label="Condensation with Amine"]; start -> beta_ketoester [label="Claisen Condensation"]; } } Caption: Synthetic routes for modifying the acetyl group.

Protocol 3.2.1: Schiff Base Formation

Schiff base ligands are renowned for their coordination versatility. This protocol details their synthesis from the acetyl group.

Materials:

  • Ester or amide derivative of this compound

  • Primary amine (e.g., aniline or an aliphatic amine)

  • Ethanol or methanol

  • Catalytic amount of acetic acid

Procedure:

  • Dissolve the this compound derivative (1.0 eq) in ethanol.

  • Add the primary amine (1.0-1.2 eq) and a catalytic amount of acetic acid.

  • Heat the mixture to reflux and monitor for the formation of the imine product by TLC. Water may be removed using a Dean-Stark apparatus to drive the reaction to completion.

  • Cool the reaction mixture. The Schiff base product may precipitate upon cooling and can be collected by filtration.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify by recrystallization or column chromatography.

Expertise & Experience: The choice of solvent and the use of a catalyst are crucial. A protic solvent like ethanol facilitates proton transfer, and the acid catalyst activates the carbonyl group for nucleophilic attack by the amine.

Application in Metal-Organic Frameworks (MOFs)

The rigid structure and divergent functional groups of this compound and its derivatives make them excellent candidates as organic linkers for the construction of MOFs.[2][3] The carboxylic acid can coordinate to metal clusters, while the acetyl and chloro groups can be used to tune the porosity and functionality of the resulting framework.

**dot graph "MOF_Synthesis" { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

linker [label="this compound\n(or derivative)"]; metal_salt [label="Metal Salt\n(e.g., Zn(NO₃)₂, Cu(NO₃)₂)"]; mof [label="Metal-Organic Framework (MOF)"];

linker -> mof; metal_salt -> mof; } } Caption: General scheme for MOF synthesis.

Protocol 4.1: Solvothermal Synthesis of a MOF

This is a general protocol for the synthesis of a MOF using a derivative of this compound as the organic linker.

Materials:

  • This compound derivative (e.g., the carboxylic acid itself or a dicarboxylic acid derivative)

  • Metal salt (e.g., zinc nitrate hexahydrate, copper(II) nitrate trihydrate)

  • Solvent (e.g., DMF, DEF, or a mixture of solvents)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve the organic linker and the metal salt in the chosen solvent. The molar ratio of linker to metal will depend on the desired framework topology.

  • Seal the vial and place it in a Teflon-lined autoclave.

  • Heat the autoclave in an oven at a specific temperature (typically between 80-150 °C) for a defined period (1-3 days).

  • Allow the autoclave to cool slowly to room temperature.

  • Crystals of the MOF should form. Carefully collect the crystals by decanting the mother liquor.

  • Wash the crystals with fresh solvent and dry them under vacuum or in a desiccator.

Authoritative Grounding: The specific conditions (temperature, time, solvent, and linker-to-metal ratio) are critical and often need to be optimized for each new MOF system.[4][5]

Potential in Drug Discovery

Halogenated and acetyl-substituted aromatic compounds are prevalent in pharmaceuticals. The chloro and acetyl groups can influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability. Ligands derived from this compound can be explored as potential inhibitors of enzymes or as chelating agents for therapeutic or diagnostic applications.

Conclusion

This compound is a highly functionalized and versatile building block with significant potential in ligand synthesis. Its unique arrangement of reactive sites allows for a modular and strategic approach to the design of complex organic molecules for a wide range of applications. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel ligands with tailored properties.

References

  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2023). PubMed Central. [Link]

  • Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Semantic Scholar. [Link]

  • Metal Organic Frameworks Built from a Linear Rigid Dicarboxylate and Different Co-linkers: Trap of the Keto Form of Ethylacetoacetate, Luminescence and Ferroelectric Studies. ResearchGate. [Link]

  • Carboxylic Acid Reactivity. MSU chemistry. [Link]

  • A New 3D Metal–Organic Framework Containing Chelidamic Acid with Unusual (3,6)-Connected Topology: Synthesis, Crystal Structure, and Optical Properties. ResearchGate. [Link]

Sources

Strategic Coupling Protocols for 3-Acetyl-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tri-Vector" Scaffold

3-Acetyl-5-chlorobenzoic acid represents a high-value "Tri-Vector" scaffold in medicinal chemistry. Its utility stems from three distinct reactive handles—the carboxylic acid (Site A), the aryl chloride (Site B), and the acetyl ketone (Site C)—positioned in a meta-substitution pattern (1,3,5). This geometry allows for the construction of complex, globular drug candidates with defined vectors for exploring biological space.

However, this functionality presents a chemoselectivity paradox. The electron-deficient nature of the ring activates the aryl chloride towards oxidative addition but also increases the acidity of the alpha-protons on the acetyl group, risking off-target enolization.

This guide provides validated, high-fidelity protocols to decouple these reactivities. We prioritize a "Amide-First, Suzuki-Second" logic, which aligns with standard library synthesis workflows where the amide bond serves as a stable anchor.

Reactivity Landscape

ReactivityMap cluster_0 This compound Core Central Benzene Ring (Electron Deficient) COOH Site A: Carboxylic Acid (Nucleophilic Attack Target) Core->COOH Pos 1 Cl Site B: Aryl Chloride (Pd-Oxidative Addition Target) Core->Cl Pos 5 Acetyl Site C: Acetyl Group (Electrophile / Enolizable) Core->Acetyl Pos 3 Amidation Amide Coupling (Standard Activation) COOH->Amidation Priority 1 Suzuki Suzuki-Miyaura (Requires Activated Ligands) Cl->Suzuki Priority 2 Condensation Aldol/Reductive Amination (Late Stage) Acetyl->Condensation Priority 3

Figure 1: Reactivity profile of the scaffold. The electron-deficient core activates Site B for cross-coupling but requires careful base selection to preserve Site C.

Module A: Chemoselective Amide Coupling (Site A)

Objective: Convert the carboxylic acid to an amide without affecting the aryl chloride or acetyl group. Challenge: The electron-withdrawing groups (Cl, Acetyl) make the benzoyl carbonyl highly electrophilic, but also increase the acidity of the benzoic acid, potentially requiring stronger activation if the nucleophile is weak.

The Protocol: HATU-Mediated Coupling

We recommend HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) over EDC/HOBt for this substrate. The rapid kinetics of HATU minimize the time the acetyl group is exposed to basic conditions, reducing the risk of aldol polymerization.

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (Anhydrous) or DMAc

Step-by-Step Procedure
  • Activation: Dissolve this compound (100 mg, 0.50 mmol) in anhydrous DMF (2.0 mL) in a dried vial under nitrogen.

  • Base Addition: Add DIPEA (260 µL, 1.5 mmol). Stir for 5 minutes at Room Temperature (RT). Note: The solution may turn slightly yellow.

  • Coupling Agent: Add HATU (228 mg, 0.60 mmol) in one portion. Stir for 10 minutes to form the active ester (O-At ester).

  • Amine Addition: Add the amine (0.55 – 0.60 mmol).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

    • Success Metric: Conversion >95%. Disappearance of the active ester peak (M+H of ester often visible if amine is slow).

  • Workup:

    • Dilute with EtOAc (15 mL).

    • Wash with 0.5 M HCl (2 x 10 mL) to remove excess amine and DIPEA. Crucial: Do not use strong base (NaOH) for washing, as it may induce haloform-type cleavage or aldol reactions on the acetyl group.

    • Wash with Saturated NaHCO3 (1 x 10 mL) and Brine (1 x 10 mL).

    • Dry over Na2SO4, filter, and concentrate.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Amine is electronically deactivated (e.g., aniline).Switch solvent to NMP; heat to 50°C.
Side Product (+99 mass) HATU adduct formation (guanidinylation).Use slight excess of HATU (1.1 eq) only; ensure slow addition of amine.
Acetyl Degradation Base concentration too high.Switch base to Collidine (weaker base, pKa ~7.4).

Module B: Palladium-Catalyzed Cross-Coupling (Site B)[2]

Objective: Functionalize the aryl chloride via Suzuki-Miyaura coupling. Challenge: Aryl chlorides are inherently less reactive than bromides/iodides. While the electron-withdrawing acetyl/amide groups activate the C-Cl bond for oxidative addition, they also destabilize the catalytic cycle if the palladium center is not electron-rich enough.

Strategic Choice: Use Buchwald Pre-catalysts (Gen 3) or Pd-PEPPSI systems. These bulky, electron-rich phosphine/carbene ligands facilitate the oxidative addition into the hindered/deactivated chloride bond.

The Protocol: Suzuki-Miyaura Coupling on the Amide Scaffold

Note: Perform this step AFTER Module A for optimal chemoselectivity.

Materials
  • Substrate: 3-Acetyl-5-chloro-benzamide derivative (from Module A) (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%) or Pd(dppf)Cl2 (for simple substrates)

  • Base: K3PO4 (Tribasic Potassium Phosphate) (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Procedure
  • Degassing: Charge a microwave vial or pressure tube with the Substrate (0.50 mmol), Boronic Acid (0.75 mmol), and K3PO4 (212 mg, 1.0 mmol).

  • Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Nitrogen/Argon for 10 minutes. Oxygen removal is critical for aryl chloride coupling.

  • Catalyst: Add XPhos Pd G3 (21 mg, 0.025 mmol) quickly under positive nitrogen pressure. Cap the vial immediately.

  • Reaction:

    • Thermal: Heat to 80–90°C for 4–12 hours.

    • Microwave: 100°C for 30–60 minutes.

  • Monitoring: Check LCMS for consumption of the chloride.

    • Note: If de-acetylation (loss of acetyl group) is observed, lower temperature to 60°C and switch base to Cs2CO3.

  • Workup: Filter through a pad of Celite (elute with EtOAc). Wash filtrate with water/brine. Purify via Flash Chromatography.

Alternative: Coupling on the Free Acid (Ligand-Free Method)

If you must couple before amidation, use water-soluble conditions to maintain solubility of the carboxylate.

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: SPhos (10 mol%) - SPhos is excellent for stabilizing Pd in the presence of free carboxylic acids.

  • Base: K2CO3 (3.0 equiv)

  • Solvent: n-Butanol : Water (1:1) at 100°C.

Workflow Visualization

Workflow cluster_path1 Recommended Pathway (High Fidelity) cluster_path2 Alternative Pathway (Direct Div.) Start Starting Material: This compound Step1 Step 1: Amide Coupling (HATU, DIPEA, Amine) Start->Step1 Site A Activation AltStep1 Direct Suzuki on Acid (Pd(OAc)2, SPhos, Water/nBuOH) Start->AltStep1 Site B Activation Inter Intermediate: 3-Acetyl-5-chloro-benzamide Step1->Inter Step2 Step 2: Suzuki Coupling (XPhos Pd G3, R-B(OH)2) Inter->Step2 Site B Activation Final Final Product: 3-Acetyl-5-aryl-benzamide Step2->Final AltInter Intermediate: 3-Acetyl-5-aryl-benzoic acid AltStep1->AltInter

Figure 2: Sequential diversification strategy. The green pathway is recommended for maximum yield and purification ease.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Application Note: High-Efficiency Amidation of 3-Acetyl-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes established organic methodologies with specific considerations for the 3-Acetyl-5-chlorobenzoic acid scaffold (CAS: 1393566-58-9).

Abstract & Strategic Significance

This compound is a trifunctional scaffold containing a carboxylic acid, an aryl ketone, and an aryl chloride. It serves as a critical intermediate in the synthesis of MAP kinase inhibitors and other heterocyclic pharmacophores.

The primary challenge in derivatizing this molecule is chemoselectivity . While the carboxylic acid is the target for amidation, the meta-acetyl group presents a risk of side reactions (ketalization or imine formation) if protocols are not rigorously controlled. Furthermore, the electron-withdrawing chlorine atom increases the acidity of the carboxylic acid (


), altering the kinetics of activation compared to unsubstituted benzoic acid.

This guide outlines two field-proven protocols:

  • Method A (Acid Chloride Route): Ideal for scale-up (>10g) and non-nucleophilic amines.

  • Method B (HATU-Mediated Coupling): Ideal for high-throughput synthesis and complex/acid-sensitive amines.

Chemical Properties & Handling[1][2]

PropertyDataNote
CAS Number 1393566-58-9Verified Commercial Building Block
Molecular Weight 198.60 g/mol
Appearance White to Off-white Solid
Solubility DMSO, DMF, MeOH, EtOAcPoor solubility in non-polar solvents (Hexane)
Key Reactivity COOH (Amidation), Ar-Cl (Suzuki/Buchwald), C=O[1] (Reductive Amination)Critical: Avoid strong reducing agents (e.g.,

) during amidation to protect ketone.

Protocol A: Acid Chloride Activation (Scalable)

Recommended for: Large scale synthesis, anilines, and sterically hindered amines.

Rationale

Direct activation with Oxalyl Chloride is superior to Thionyl Chloride for this substrate. Thionyl chloride requires reflux, which increases the risk of


-chlorination at the acetyl group. Oxalyl chloride operates at room temperature (RT) and generates gaseous byproducts (

), simplifying purification.
Reagents
  • Substrate: this compound (1.0 equiv)

  • Activator: Oxalyl Chloride (1.2 equiv) [CAS: 79-37-8]

  • Catalyst: DMF (anhydrous, 0.05 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Base: Triethylamine (

    
    ) or DIPEA (2.5 equiv)
    
  • Amine Partner:

    
     (1.1 equiv)
    
Step-by-Step Procedure
  • Activation (In Situ Generation of Acid Chloride):

    • Dissolve this compound in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere.

    • Add catalytic DMF (2-3 drops).

    • Dropwise Addition: Cool to 0°C. Add Oxalyl Chloride slowly via syringe over 10 minutes. Caution: Vigorous gas evolution.

    • Allow to warm to RT and stir for 2 hours.

    • Self-Validation Check: Aliquot 50

      
       into MeOH. Check TLC/LCMS. The acid peak (MW 198) should disappear, replaced by the methyl ester (MW 212). If acid remains, add 0.2 equiv Oxalyl Chloride.
      
  • Coupling:

    • Concentrate the reaction mixture in vacuo to remove excess Oxalyl Chloride (yellow oil residue).

    • Redissolve the crude acid chloride in fresh anhydrous DCM.

    • Add the Amine Partner (

      
      ) and Base (
      
      
      
      ) at 0°C.
    • Stir at RT for 4–12 hours.

  • Workup:

    • Quench with saturated

      
       (aq).
      
    • Extract with DCM (3x). Wash organics with 1N HCl (to remove unreacted amine) and Brine.

    • Dry over

      
       and concentrate.
      

Protocol B: HATU-Mediated Coupling (High Precision)

Recommended for: Discovery chemistry, parallel synthesis, and amines with acid-labile groups.

Rationale

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is the gold standard for benzoic acids with electron-withdrawing groups. It minimizes racemization (irrelevant here, but good practice) and drives the reaction to completion rapidly, preventing the amine from attacking the ketone (imine formation).

Reagents
  • Substrate: this compound (1.0 equiv)

  • Coupling Agent: HATU (1.1 equiv) [CAS: 148893-10-1]

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF or DMAc (anhydrous)

  • Amine Partner:

    
     (1.0–1.2 equiv)
    
Step-by-Step Procedure
  • Pre-Activation:

    • Dissolve this compound in DMF (0.1 M).

    • Add DIPEA (3.0 equiv). Stir for 5 minutes.

    • Add HATU (1.1 equiv). The solution typically turns yellow/orange.

    • Stir for 15 minutes at RT to form the active ester (OAt-ester).

  • Amine Addition:

    • Add the Amine Partner in one portion.

    • Stir at RT for 2–16 hours.

  • Self-Validation (LCMS):

    • Monitor for Product Mass

      
      .
      
    • Confirm absence of "Ur-Active Ester" (Mass = Substrate + 99 Da active ester fragment, often seen if amine is unreactive).

  • Workup:

    • Dilute with EtOAc (10x volume of DMF).

    • Critical Wash: Wash 3x with 5%

      
       (aq) or water to remove DMF.
      
    • Wash 1x with Sat.

      
      .
      
    • Dry and concentrate.

Visualization: Synthesis Logic & Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method and the mechanistic flow.

AmideSynthesis cluster_QC Self-Validation (QC) Start Start: this compound Decision Select Methodology Start->Decision MethodA Method A: Acid Chloride (Oxalyl Chloride) Decision->MethodA Scale >5g OR Weak Nucleophile MethodB Method B: Coupling Agent (HATU/DIPEA) Decision->MethodB Scale <1g OR Complex Amine InterA Intermediate: Acid Chloride (R-COCl) MethodA->InterA DCM, DMF(cat), 0°C InterB Intermediate: Active Ester (OAt) MethodB->InterB DMF, DIPEA, 15 min AmineAdd Add Amine (R-NH2) InterA->AmineAdd QC1 TLC: MeOH Quench (Check for Methyl Ester) InterA->QC1 InterB->AmineAdd Product Final Product: 3-Acetyl-5-chloro-benzamide AmineAdd->Product Coupling Complete QC2 LCMS: [M+H]+ Check Product->QC2

Caption: Decision matrix and reaction workflow for the amidation of this compound.

Troubleshooting & Critical Parameters

Ketone Protection (Is it necessary?)
  • Scenario: Generally, NO . The acetyl group is less electrophilic than the activated acid chloride or active ester.

  • Exception: If using a hydrazine or hydroxylamine derivative as the nucleophile, the ketone will react to form a hydrazone/oxime. In this case, protect the ketone as a dimethyl ketal (using trimethyl orthoformate/TsOH) prior to amidation.

Regioselectivity Issues
  • Observation: Formation of dimers or anhydrides.

  • Solution: Ensure strict stoichiometry. For Method A, remove all excess Oxalyl Chloride before adding the amine. For Method B, do not exceed 1.1 equiv of HATU.

Purification of Polar Amides

If the product is highly polar and water-soluble (making extraction difficult):

  • Skip aqueous workup.

  • Directly inject the DMF reaction mixture (filtered) onto a Reverse-Phase C18 Prep-HPLC column (Gradient: Water/Acetonitrile + 0.1% Formic Acid).

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

  • Clayden, J. (2011). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Acetyl-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-3ACBA-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of impurities from crude 3-Acetyl-5-chlorobenzoic acid (3-ACBA)[1][2]

Executive Summary

This guide addresses the purification of This compound (CAS: 1242336-53-3) .[1][2] As a disubstituted benzoic acid derivative, the crude product often contains specific impurity classes: unreacted precursors (3-chlorobenzoic acid), regioisomers (e.g., 2-acetyl-5-chlorobenzoic acid), and oxidative tars.[1][2]

The purification strategy relies on a dual-phase approach :

  • Chemo-selective Acid-Base Extraction: Bulk removal of non-acidic organic impurities and inorganic salts.[2]

  • Thermodynamic Recrystallization: Separation of closely related regioisomers based on lattice energy differentials.[2]

Module 1: The "Rough Clean" (Acid-Base Extraction)

Objective: Remove non-acidic organic contaminants (starting materials like 3-acetyl-5-chlorotoluene) and insoluble polymeric tars.[1][2]

The Protocol

Reagents: Saturated Sodium Bicarbonate (


), Ethyl Acetate (EtOAc), 6N Hydrochloric Acid (HCl).[2]
  • Dissolution: Dissolve the crude solid in EtOAc (10 mL per gram of crude).

    • Note: If the crude is highly colored (dark brown/black), add activated charcoal (5% w/w) and stir for 30 minutes, then filter through Celite.[2]

  • Extraction (The "Switch"): Transfer the organic layer to a separatory funnel.[1][2] Extract twice with saturated aqueous

    
    .[2]
    
    • Mechanism:[1][2][3][4][5][6] The carboxylic acid (

      
      ) deprotonates to form the water-soluble sodium carboxylate.[1][2] Non-acidic impurities remain in the EtOAc layer.[1][2]
      
  • Separation: Collect the aqueous layer.[2] Discard the organic layer (contains non-acids).[2]

  • Precipitation: Cool the aqueous layer to 0-5°C. Slowly add 6N HCl until pH < 2.

    • Observation: A thick white/off-white precipitate should form immediately.[2]

  • Isolation: Vacuum filter the solid. Wash with cold water (

    
    ) to remove trapped inorganic salts (
    
    
    
    ).[2]
Technical Insight

Why


 instead of 

? While

is a stronger base, it carries a risk of inducing haloform-type degradation or aldol condensation on the acetyl group (methyl ketone functionality) if the temperature is uncontrolled.[1] Bicarbonate is sufficiently basic to deprotonate the carboxylic acid without threatening the ketone moiety [1].[1][2]

Module 2: The "Polishing Step" (Recrystallization)

Objective: Remove regioisomers and trace homologous impurities (e.g., 3-chlorobenzoic acid).[2]

Solvent Selection Matrix

Regioisomers often have similar solubilities but distinct crystal lattice energies.[2]

Solvent SystemSuitabilityMechanism
Toluene High Excellent for separating halogenated benzoic acid isomers.[1][2] Para/Meta isomers often crystallize while Ortho isomers remain in solution [2].[2]
Ethanol/Water (1:1) MediumGood for general cleanup but may co-crystallize isomers due to strong hydrogen bonding.[2]
EtOAc/Hexane LowOften leads to "oiling out" rather than crystallization for this specific substrate.[2]
The Protocol (Toluene Method)[1]
  • Reflux: Suspend the dried solid from Module 1 in Toluene (5 mL/g). Heat to reflux (

    
    ).[2]
    
  • Saturation: If the solid does not dissolve completely, add Toluene in 1 mL increments until a clear solution is obtained.

  • Cooling: Remove from heat. Allow the flask to cool to Room Temperature (RT) slowly (over 2 hours). Do not use an ice bath yet.[1][2]

    • Why: Rapid cooling traps impurities inside the crystal lattice.[1][2] Slow cooling excludes them.[2]

  • Final Crystallization: Once at RT, move to

    
     for 1 hour.
    
  • Filtration: Filter the crystals. Wash with cold Toluene.[2]

Visualizing the Workflow

PurificationWorkflow Crude Crude 3-ACBA (Contains Isomers, Tars) Dissolve Dissolve in EtOAc Crude->Dissolve Extract Extract with sat. NaHCO3 (Aqueous Phase = Product) Dissolve->Extract DiscardOrg Discard Organic Phase (Non-acidic impurities) Extract->DiscardOrg Organic Layer Acidify Acidify Aqueous Phase (HCl) Precipitate Solid Extract->Acidify Aqueous Layer Filter1 Filter & Dry Acidify->Filter1 Recryst Recrystallization (Solvent: Toluene) Filter1->Recryst Pure Pure 3-ACBA (>98% HPLC) Recryst->Pure

Caption: Logical workflow for the purification of this compound, separating chemical extraction from physical purification.

Module 3: Troubleshooting & FAQs

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Product is Pink/Red Oxidation of phenolic impurities or trace metal catalysis.[1][2]Dissolve in Acetone, treat with Activated Carbon (10% w/w) for 1h, filter, and rotary evaporate.
Low Yield (<40%) Product loss during Acid-Base extraction (pH not low enough) or Recrystallization (too much solvent).[2]1. Check aqueous pH is < 2.2. Concentrate the mother liquor from recrystallization to recover "Second Crop" crystals.
Broad Melting Point Isomer contamination (likely 2-acetyl isomer).[2]Repeat recrystallization using Toluene specifically.[2] Avoid polar solvents like Ethanol.[2]
Tailing on TLC Carboxylic acid interacting with silica.[2][7]Add 1% Acetic Acid to your TLC mobile phase (e.g., Hexane:EtOAc:AcOH 70:29:1).[2]
Frequently Asked Questions

Q: Can I use Column Chromatography instead of recrystallization? A: Yes, but it is resource-intensive.[2] Because carboxylic acids "streak" on silica gel due to hydrogen bonding, you must acidify the mobile phase.[2]

  • Recommended System: DCM:Methanol:Acetic Acid (95:4:1).[2]

  • Warning: Ensure you flush the column well; residual acetic acid can be difficult to remove from the final solid [3].[1][2]

Q: My crude product is an oil, not a solid. What do I do? A: This indicates high solvent retention or high impurity load preventing crystal lattice formation.[2]

  • Perform the Acid-Base Extraction (Module 1) immediately.[2] This usually converts the oil into a solid upon acidification.[1][2]

  • If it remains oily after acidification, scratch the flask glass with a spatula to induce nucleation or add a "seed crystal" of pure 3-chlorobenzoic acid (if available) to template the crystallization.[2]

Q: Is the acetyl group stable to the HCl acidification step? A: Yes. The acetyl group (ketone) is generally stable to dilute acid at room temperature.[2] Avoid boiling in strong acid, which could induce decarboxylation or other rearrangements, but the standard workup (pH adjustment at


) is safe [1].[2]

References

  • BenchChem. Synthesis of Chloro-Substituted Benzoic Acids. (General protocols for handling halogenated benzoic acid derivatives and acid-base workups).

  • Google Patents. Method for purification of benzoic acid derivatives (EP2952237A1).[2] (Cites Toluene as a preferred solvent for separating chlorinated benzoic acid impurities).[2]

  • ResearchGate. Purification of substituted benzoic acids via chromatography. (Discussion on mobile phase acidification to prevent tailing).

Sources

purification techniques for high-purity 3-Acetyl-5-chlorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Purity 3-Acetyl-5-chlorobenzoic Acid

Identity Verification & Safety Protocol

Target Compound: this compound Chemical Formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


MW:  198.60  g/mol
Structure Note:  Contains an acidic carboxyl group (C-1) and a ketone functionality (acetyl group at C-3), with a chlorine substituent at C-5.[1][2][3]
CAS Note:  You cited CAS 101053-65-8.[4][2] Please verify this against your certificate of analysis, as this compound is frequently indexed under CAS 1393566-58-9 or similar isomer-specific registries.[4][2] The protocols below apply strictly to the free acid form .

Core Purification Philosophy

To achieve pharmaceutical-grade purity (>99.5%), we must exploit the compound's dual nature: its acidity (pKa ~3.5–3.[4][2]8) and its lipophilicity derived from the chloro- and acetyl- groups.[4][2]

  • Primary Cleanup (Bulk Purity): Acid-Base Extraction.[4][2] This removes non-acidic impurities (e.g., unreacted 3'-chloroacetophenone, decarboxylated byproducts).[4][2]

  • Secondary Polish (HPLC Purity): Recrystallization. This removes structural isomers (e.g., 2-acetyl isomers) and trace metal catalysts (if Pd/Cu coupling was used).[4][2]

Module A: Acid-Base Extraction Protocol (The "Workhorse")

Use this method for crude reaction mixtures to remove >90% of impurities.[4][2]

The Logic: The carboxylic acid moiety allows the molecule to switch between an organic-soluble form (free acid) and a water-soluble form (carboxylate salt).[4][2] Non-acidic impurities cannot make this switch and are left behind.[4][2]

Step-by-Step Workflow
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Use approx. 10 mL per gram of crude.[4][2]

    • Why EtOAc? It dissolves the free acid well but is immiscible with water.[2] DCM is an alternative but can form emulsions.[4][2]

  • Base Extraction: Extract the organic layer 2x with Saturated Sodium Bicarbonate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) .[2]
    
    • Mechanism:[5]

      
      .
      
    • Critical Check: The product is now in the Aqueous Layer .[4][2]

  • Organic Wash (The Scavenger Step): Wash the combined aqueous extracts with a fresh portion of EtOAc.[4][2]

    • Why? This pulls out any non-acidic impurities physically entrained in the water.[4][2] Discard this organic layer.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 6N HCl dropwise with vigorous stirring until pH reaches 1–2.

    • Observation: The product should precipitate as a white/off-white solid.[4][2]

  • Isolation: Filter the solid, wash with cold water (to remove NaCl), and dry under vacuum.[2]

AcidBaseWorkup Crude Crude Mixture (Solid) Dissolve Dissolve in EtOAc Crude->Dissolve Extract Extract with Sat. NaHCO3 Dissolve->Extract OrgLayer1 Organic Layer (Contains Non-Acidic Impurities) Extract->OrgLayer1 Separation AqLayer1 Aqueous Layer (Contains Product as Salt) Extract->AqLayer1 Product moves here Wash Back-Wash with fresh EtOAc AqLayer1->Wash OrgLayer2 Organic Wash (Discard) Wash->OrgLayer2 AqLayer2 Clean Aqueous Phase Wash->AqLayer2 Acidify Acidify with 6N HCl (pH 1-2) AqLayer2->Acidify Filter Filter & Dry Acidify->Filter Product Purified this compound Filter->Product

Figure 1: Acid-Base chemical switching workflow for purification of benzoic acid derivatives.

Module B: Recrystallization (The Polish)

Use this method if the Acid-Base product is colored or <99% pure by HPLC.[4][2]

Solvent System Selection:

  • System A (Standard): Ethanol/Water (1:1 to 1:3 ratio).[4][2]

    • Best for: General purity and removing inorganic salts.[4][2]

  • System B (Isomer Removal): Toluene.[4][2]

    • Best for: Removing more lipophilic impurities or regioisomers (e.g., if the acetyl group is in the wrong position, the solubility profile often differs significantly in non-polar aromatic solvents).[4][2]

Protocol (Ethanol/Water System)
  • Place the semi-pure solid in a flask with a stir bar.

  • Add Ethanol (95%) just enough to cover the solid.[4][2] Heat to reflux (~78°C).[4][2]

  • Add more Ethanol dropwise until the solid just dissolves.[4][2]

  • Activated Carbon Treatment (Optional but Recommended): If the solution is yellow/brown, add activated charcoal (5 wt%), stir for 5 mins, and filter hot through Celite.[4][2]

  • Remove from heat.[4][2][6] Add hot water dropwise until the solution becomes slightly turbid (cloudy).

  • Add one drop of Ethanol to clear the turbidity.[4][2]

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the crystals.[4][2]

Troubleshooting & FAQs

Q1: My product is pink/brown even after acid-base extraction. What is it?

Diagnosis: This is likely trace oxidation of the aromatic ring or transition metal residues (if Pd/Cu catalysis was used).[4][2] Solution:

  • Charcoal: Perform the recrystallization step (Module B) including the Activated Carbon treatment.[4][2]

  • Metal Scavengers: If the color persists and you used a metal catalyst, dissolve the product in EtOAc and stir with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) for 2 hours before filtering and evaporating.[4][2]

Q2: I have a persistent impurity at RRT 0.9 or 1.1 on HPLC.

Diagnosis: These are likely regioisomers (e.g., 2-acetyl-5-chlorobenzoic acid).[4][2] Isomers have very similar pKa values, so acid-base extraction will not separate them.[4][2] Solution:

  • Switch Solvents: Try recrystallization from Toluene or Acetonitrile .[4][2] Isomers often pack differently in the crystal lattice, leading to sharper solubility differences in non-protic solvents.[2]

  • Chromatography: If recrystallization fails, use flash chromatography.[2]

    • Mobile Phase: DCM:Methanol (95:[4][2]5) + 0.1% Acetic Acid.[4][2] (The acid is critical to prevent "tailing" of the benzoic acid on silica).[4][2]

Q3: The yield after Acid-Base extraction is lower than expected.

Diagnosis:

  • Incomplete Precipitation: The pH was not low enough.[4][2] Benzoic acids have pKa ~4.[4][2] You must go at least 2 units below the pKa (pH < 2) to ensure 99% precipitation.[4][2]

  • Emulsion: You lost product in the "rag layer" between organic and aqueous phases.[4][2] Solution:

  • Check the filtrate pH; if >2, add more HCl.[2]

  • Saturate the aqueous layer with NaCl (brine) during the extraction to force the organic product out (Salting-out effect).[4][2]

Analytical Validation (Self-Check)

ParameterAcceptance CriteriaMethod
Appearance White to off-white crystalline solidVisual
Purity > 99.0% AreaHPLC (C18, Water/ACN gradient + 0.1% TFA)
1H NMR Consistent structure; no solvent peaksDMSO-d6
Melting Point Sharp range (e.g., 2°C span)*Capillary Method

*Note: Establish the specific melting point of your pure reference standard, as literature values vary by polymorph.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[4][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[4][2] (The standard text for general purification of benzoic acids and acetophenones).[4][2] [4][2]

  • National Center for Biotechnology Information. (2023).[4][2] PubChem Compound Summary for 3-Chlorobenzoic acid derivatives. (General pKa and solubility data). [4][2]

  • Vogel, A. I. (1989).[4][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[4][2] Longman Scientific & Technical.[4][2] (Source for standard Acid-Base extraction protocols).

Sources

Technical Support Center: Chemoselective Reduction of 3-Acetyl-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing side reactions during the reduction of 3-Acetyl-5-chlorobenzoic acid. Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Researchers. Support Level: Tier 3 (Senior Scientific Application Support).

Executive Summary & Chemoselectivity Analysis

The Challenge: Reducing this compound presents a "Selectivity Triangle" challenge. You have three reactive sites:

  • The Ketone (Target): Desired reduction to secondary alcohol (or methylene).

  • The Aryl Chloride (Fragile): Susceptible to hydrodehalogenation (loss of Cl) under catalytic hydrogenation.

  • The Carboxylic Acid (Interference): Acts as a proton source that quenches hydride reagents (releasing H₂) or poisons catalysts.

The Solution Strategy:

  • For Alcohol Product (C=O

    
     CH-OH):  Use Sodium Borohydride (
    
    
    
    ) with in situ carboxylate salt formation.
  • For Alkyl Product (C=O

    
     CH
    
    
    
    ):
    Use Catalytic Hydrogenation (
    
    
    ) with Platinum (Pt) or Poisoned Palladium (Pd-en) catalysts to prevent dehalogenation.

Visualizing the Reaction Landscape

The following diagram illustrates the reaction pathways and the specific side reactions we must suppress.

ReactionLandscape Start This compound Target_Alc Target: Alcohol (3-(1-hydroxyethyl)-5-chlorobenzoic acid) Start->Target_Alc NaBH4 (pH > 8) Target_Alk Target: Alkyl (3-ethyl-5-chlorobenzoic acid) Start->Target_Alk H2 / Pt/C Side_Dehalo Side Reaction: Dehalogenation (Loss of Cl) Start->Side_Dehalo H2 / Pd/C (Standard) Side_Quench Side Reaction: Hydride Quench (H2 Evolution) Start->Side_Quench NaBH4 (Acidic Media)

Figure 1: Reaction pathways. Green nodes represent desired outcomes; Red nodes indicate critical failures caused by incorrect reagent/catalyst choice.

Protocol Module A: Ketone-to-Alcohol Reduction (NaBH₄)

Objective: Selective reduction of the acetyl group to the 1-hydroxyethyl group while preserving the aryl chloride and carboxylic acid.

The Mechanism & Logic

Standard


 reduction fails or gives low yields because the carboxylic acid protonates the borohydride, releasing hydrogen gas (

) and destroying the reagent before it can reduce the ketone.
  • Incorrect:

    
     (Reagent destruction).
    
  • Correct:

    
     (Salt formation) 
    
    
    
    Add
    
    
    .
Step-by-Step Protocol
StepActionTechnical Rationale
1 Dissolution & Neutralization Dissolve 1.0 eq of substrate in Methanol (MeOH). Slowly add 1.0-1.1 eq of aqueous NaOH (1M).Converts the carboxylic acid to the sodium carboxylate. This removes the acidic proton that would otherwise decompose the borohydride.
2 Cooling Cool the solution to 0–5 °C.Controls the exothermic nature of the subsequent hydride addition and minimizes esterification side reactions with the solvent.
3 Reagent Addition Add

(0.5–0.7 eq) portion-wise over 15 minutes.
Theoretically, 0.25 eq of

reduces 1 eq of ketone, but 0.5+ eq ensures completion. The carboxylate anion repels the borohydride anion slightly, slowing kinetics, so excess is needed.
4 Monitoring Stir at 0 °C for 1 hour, then warm to RT. Monitor by TLC/HPLC.Ensure the ketone peak disappears. The aryl chloride is stable under these conditions.
5 Quenching & Workup Add dilute HCl (1M) slowly until pH ~2. Extract with Ethyl Acetate.CRITICAL: The acidification protonates the alkoxide (forming the alcohol) AND the carboxylate (reforming the acid). The product precipitates or extracts into the organic layer.[1]

Protocol Module B: Catalytic Hydrogenation (Preventing Dehalogenation)

Objective: Reduction of the ketone (to alcohol or ethyl) using


 gas without stripping the chlorine atom.
The Mechanism & Logic

Palladium on Carbon (Pd/C) is the standard hydrogenation catalyst, but it is excellent at oxidative addition into Ar-Cl bonds, leading to dehalogenation. To prevent this, we must poison the catalyst sites responsible for halogenolysis or use a metal with lower affinity for Ar-Cl insertion (Platinum).

Method Selection Matrix
Catalyst SystemRisk of DehalogenationActivityRecommendation
Pd/C (Standard) High (Critical) HighAVOID unless modified.
Pt/C (Sulfided) LowModeratePreferred for industrial scale.
Pd/C + Ethylenediamine Very LowHighPreferred for lab scale (Sajiki Protocol).
The "Sajiki Protocol" (Pd/C + Amine Poison)

Based on the work of Hiroshi Sajiki [1], nitrogen-containing bases selectively inhibit the hydrodehalogenation activity of Pd/C without stopping ketone reduction.

Protocol:

  • Mixture: Combine substrate (1 eq) and 10% Pd/C (5-10 wt%) in Methanol.

  • Inhibitor: Add Ethylenediamine (0.5 - 1.0 eq relative to substrate).

    • Note: The amine coordinates to the Pd surface, blocking the sites required for Ar-Cl bond activation.

  • Hydrogenation: Stir under

    
     atmosphere (1 atm balloon is usually sufficient) at RT.
    
  • Filtration: Filter catalyst through Celite.

  • Workup: Acidify filtrate to remove the ethylenediamine and protonate the carboxylic acid product.

Troubleshooting & FAQ

Q1: I am seeing vigorous bubbling when I add NaBH₄, and my yield is low. What is happening?

Diagnosis: You did not neutralize the carboxylic acid first. Fix: The bubbling is


 gas escaping as the hydride reacts with the acid proton (

). You are destroying your reagent. Follow Protocol A, Step 1 to form the sodium salt before adding the borohydride.

Q2: During hydrogenation, I lost the Chlorine atom (product mass is -34 units). How do I stop this?

Diagnosis: Hydrodehalogenation via Pd/C. Fix: Switch to Pt/C (Platinum on Carbon) or add Ethylenediamine to your Pd/C reaction (See Protocol B). Do not increase pressure or temperature, as this accelerates dehalogenation.

Q3: Can I use Lithium Aluminum Hydride (LiAlH₄) to reduce the ketone?

Diagnosis: Risk of over-reduction. Fix: No. LiAlH₄ is too strong. It will reduce the carboxylic acid to a primary alcohol (


) and likely strip the chlorine. Stick to NaBH₄ for chemoselectivity.[2][3]

Q4: My product is stuck in the aqueous layer during workup.

Diagnosis: pH issue. Fix: Your product is an acid.[4] If the pH is >4, it exists as a water-soluble carboxylate salt. You must acidify the aqueous layer to pH < 2 to protonate the acid, making it less soluble in water and extractable into organic solvents (EtOAc/DCM).

Decision Logic Diagram

Use this flow to select the correct experimental setup.

DecisionTree Start Start: this compound Q1 Desired Product? Start->Q1 Path_Alc Alcohol (CH-OH) Q1->Path_Alc Path_Alk Alkyl (CH2) Q1->Path_Alk Method_NaBH4 Use NaBH4 Protocol (Must use NaOH pre-treat) Path_Alc->Method_NaBH4 Q2 Catalyst Choice? Path_Alk->Q2 Method_Pt Use Pt/C (Sulfided) Q2->Method_Pt Industrial/Scale Method_Pd Use Pd/C + Ethylenediamine Q2->Method_Pd Lab/Versatile

Figure 2: Decision matrix for reagent selection based on target product.

References

  • Sajiki, H. , Hattori, K., & Hirota, K. (1998). Chemoselective Inhibition of the Hydrogenolysis for O-Benzyl Protective Group by the Addition of a Nitrogen-Containing Base.[5]Chemistry – A European Journal , 4(10), 1954–1959.

  • Gribble, G. W. (1998).[6] Sodium borohydride in carboxylic acid media: a phenomenal reduction system.[6][7]Chemical Society Reviews , 27, 395-404. (Context on acid/borohydride interactions).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[8] Academic Press. (Foundational text on Pt vs Pd selectivity for halogens).

Sources

overcoming steric hindrance in 3-Acetyl-5-chlorobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Steric Hindrance in 3-Acetyl-5-chlorobenzoic Acid Scaffolds

Subject: Troubleshooting Steric & Electronic Barriers in 1,3,5-Trisubstituted Benzoate Functionalization Ticket ID: #TCH-3A5C-STERIC Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1]

Executive Summary: The Steric Landscape

You are working with This compound , a classic "meta-substituted" scaffold.[1] While the 1, 3, and 5 positions are occupied, the primary challenge researchers face is not just the bulk of these groups, but the deactivation and steric shielding of the remaining 2, 4, and 6 positions.

  • The Trap: The 1,3,5-substitution pattern creates three "steric wells" at positions 2, 4, and 6. Each of these protons is flanked by two substituents, making electrophilic aromatic substitution (EAS) nearly impossible due to combined electronic deactivation (COOH and Acetyl are electron-withdrawing) and steric crowding.[1]

  • The Solution: To functionalize this scaffold, you must abandon standard EAS and move toward Directed Ortho Metalation (DoM) or Transition-Metal Catalyzed Cross-Couplings that rely on specific ligand geometries to bypass the steric walls.

Troubleshooting Guide: Q&A Format

Issue A: "I cannot get a clean Suzuki-Miyaura coupling at the 5-Chloro position. The reaction stalls or yields homocoupling."

Diagnosis: The Chlorine at position 5 is electronically activated by the electron-withdrawing Acetyl (pos 3) and Carboxyl (pos 1) groups, making it a viable electrophile. However, the meta positioning creates a "picket fence" effect. If you are using standard ligands (like PPh3), the palladium center cannot effectively insert due to the rigid geometry of the flanking groups.

Solution: The "Flexible Bulk" Protocol Switch to dialkylbiaryl phosphine ligands (Buchwald ligands) that are designed to form a mono-ligated Pd(0) species.[1] This smaller active species can penetrate the steric cleft at position 5.

  • Recommended Ligand: XPhos or SPhos . These ligands have high electron density (facilitating oxidative addition into the aryl-chloride bond) and sufficient bulk to prevent catalyst deactivation, yet the bulk is directed away from the reaction center during the critical step.

  • Base Selection: Switch from Carbonate bases to K3PO4 .[1] The phosphate anion is more soluble in organic/water biphasic systems and aids in the transmetallation step which is often the bottleneck in sterically hindered couplings.

Issue B: "I need to introduce a substituent at Position 2 (between the Acid and Acetyl), but standard lithiation gives a mixture or decomposition."

Diagnosis: Position 2 is the "deepest" steric well, flanked by the bulky Carboxylate (or Carboxyl) and the Acetyl group. Standard n-Butyllithium (n-BuLi) is too nucleophilic and will likely attack the ketone (Acetyl group) or the carboxylate before deprotonating the ring.

Solution: The "Magnesiate" Soft-Base Approach You must use a non-nucleophilic, sterically demanding base that operates thermodynamically rather than kinetically.

  • Protocol Shift: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or Turbo-Hauser Bases (iPrMgCl[1]·LiCl) .[1]

  • Directing Group (DMG) Hierarchy: The Carboxylate (COO-) is a weak director compared to the Amide. If possible, convert the acid to a Diethylamide or Oxazoline first. These are superior DMGs and will lock the lithiation to Position 2 via chelation.

  • Temperature Control: Perform the lithiation at -78°C . The kinetic barrier to attacking the ketone is higher than the barrier for deprotonation at these temperatures if a bulky base is used.

Issue C: "Esterification of the C-1 Carboxylic Acid with a bulky alcohol (e.g., t-Butanol) is failing."

Diagnosis: While Position 1 is less hindered than the ring carbons, the "buttressing effect" of the meta-substituents can impact the tetrahedral intermediate formed during Fischer esterification. The transition state becomes too crowded.

Solution: The Yamaguchi Protocol Bypass the tetrahedral intermediate stability issue by forming a mixed anhydride.

  • Reagent: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent) .[1]

  • Mechanism: This forms a highly reactive mixed anhydride.[1] The attack of the bulky alcohol is then catalyzed by DMAP (4-Dimethylaminopyridine). The planar nature of the pyridine ring allows it to slip in, activate the carbonyl, and transfer the acyl group to the bulky alcohol.

Strategic Visualization

Figure 1: Steric & Electronic Decision Tree

This diagram maps the logical flow for selecting reaction conditions based on the target site.

ReactionLogic Start Target Modification Site Pos1 Position 1: Carboxylic Acid Start->Pos1 Pos3 Position 3: Acetyl (Ketone) Start->Pos3 Pos5 Position 5: Chloride Start->Pos5 Ring Ring Positions (2, 4, 6) Start->Ring Est_Bulk Bulky Alcohol? Pos1->Est_Bulk Coupling Cross-Coupling Type Pos5->Coupling Directing Directing Group Strategy Ring->Directing Yamaguchi Use Yamaguchi Protocol (Mixed Anhydride) Est_Bulk->Yamaguchi Yes Fischer Standard Fischer Esterification Est_Bulk->Fischer No Suzuki Suzuki-Miyaura Coupling->Suzuki Ligand Use Buchwald Ligands (XPhos, SPhos) Suzuki->Ligand Steric Failure LiTMP Use LiTMP or Turbo-Hauser Base Directing->LiTMP Avoid Ketone Attack

Caption: Decision matrix for overcoming site-specific steric barriers in this compound.

Experimental Protocols

Protocol A: High-Yield Amidation of the Sterically Shielded Acid

Use this when standard EDC/NHS coupling fails due to bulky amines.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Coupling Agent: HATU (1.2 eq)[1]

  • Base: DIPEA (Hunig's Base) (2.5 eq)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve the benzoic acid derivative in DMF (0.2 M concentration).

  • Activation: Add DIPEA followed by HATU at 0°C. Stir for 15 minutes. Why? The Aza-benzotriazole active ester formed is less sensitive to steric crowding than NHS esters.

  • Addition: Add the bulky amine. Allow to warm to Room Temperature (RT).

  • Monitoring: If conversion is <50% after 4 hours, add HOAt (0.5 eq) as an additive. The HOAt acts as a proton shuttle, facilitating the nucleophilic attack in the crowded pocket.

Protocol B: Directed Ortho Metalation (DoM) at Position 2

Critical for introducing substituents between the Acid and Acetyl groups.

Reagents:

  • Substrate: N,N-Diethyl-3-acetyl-5-chlorobenzamide (Protected acid form)[1]

  • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Must be freshly prepared.[1]

  • Electrophile: e.g., Methyl Iodide (MeI) or Iodine (I2)[1]

Step-by-Step:

  • Preparation of LiTMP: In a flame-dried flask under Argon, add 2,2,6,6-tetramethylpiperidine (1.1 eq) to THF. Cool to -78°C. Dropwise add n-BuLi (1.1 eq).[1] Stir for 30 mins at 0°C, then cool back to -78°C.

  • Metalation: Dissolve the substrate in THF and add dropwise to the LiTMP solution at -78°C.

    • Technical Note: The bulky TMP base cannot attack the ketone carbonyl (Position 3) due to steric clash, forcing it to deprotonate the ring proton at Position 2, which is acidified by the inductive effect of the two flanking EWGs.

  • Quench: After 1 hour at -78°C, add the electrophile (dissolved in THF).

  • Workup: Allow to warm to RT slowly over 2 hours. Quench with saturated NH4Cl.[1]

Data Summary: Reactivity Profiles

Reaction SiteSteric BarrierElectronic StateRecommended Strategy
Position 1 (COOH) Moderate (Meta-buttressing)Electron DeficientMixed Anhydride (Yamaguchi) or HATU Coupling.[1]
Position 3 (Acetyl) ModerateElectron WithdrawingLewis Acid Catalysis (e.g., TiCl4) to activate carbonyl for attack.[1]
Position 5 (Cl) High (if bulky ligand used)Activated (for oxidative addition)Buchwald-Hartwig using XPhos/SPhos ligands.[1]
Position 2 (Ring) Severe (Double Ortho)Highly Acidic ProtonDoM with LiTMP (Non-nucleophilic base).[1]
Position 4/6 (Ring) HighDeactivatedIr-Catalyzed C-H Activation (Sterically controlled).[1]

References

  • Steric Inhibition of Resonance & Ortho Effects [1]

    • Source: Wikipedia - Ortho effect.[1]

    • URL:[Link][1]

  • Solvation and Steric Hindrance in Substituted Benzoic Acids

    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link][1][2][3]

  • Reactivity of Carboxylic Acid Deriv

    • Source: University of Calgary - Reactivity of Carboxylic Acid Derivatives.[1]

    • URL:[Link]

  • 3-Acetylbenzoic Acid Crystal Structure & Interactions

    • Source: Acta Crystallographica Section E (PubMed).[4]

    • URL:[Link]

  • Benchchem Technical Protocol: Synthesis of Chloro-Substituted Benzoic Acids

    • Source: Benchchem Technical Support.[1]

Sources

Validation & Comparative

A Comparative Guide to HPLC Analytical Methods for 3-Acetyl-5-chlorobenzoic Acid Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methods for determining the purity of 3-Acetyl-5-chlorobenzoic acid, a key intermediate in pharmaceutical synthesis. The focus is on robust, validated High-Performance Liquid Chromatography (HPLC) techniques, with a comparative look at advanced alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described are grounded in established scientific principles and adhere to regulatory expectations for analytical procedure validation, ensuring trustworthiness and scientific integrity.

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of starting materials and intermediates like this compound is paramount. Impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final drug product. Therefore, employing a precise, accurate, and reliable analytical method to quantify purity and identify potential impurities is a non-negotiable aspect of quality control in the pharmaceutical industry.

High-Performance Liquid Chromatography (HPLC) with UV detection is the industry's workhorse for this purpose, offering a balance of high resolving power, sensitivity, and robustness for routine analysis.[1][2] This guide details a validated HPLC-UV method, explores its performance characteristics, and compares it with higher-throughput and more information-rich technologies.

Part 1: The Primary Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

The foundational approach for assessing the purity of this compound is reversed-phase HPLC. This technique is ideally suited for moderately polar organic molecules.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography: this compound possesses both nonpolar (the substituted benzene ring) and polar (acetyl and carboxylic acid groups) characteristics. A reversed-phase column, typically with a C18 (octadecylsilane) stationary phase, provides a nonpolar surface. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. A polar mobile phase is used to elute the components, with more polar impurities eluting earlier and more nonpolar impurities being retained longer.

  • Acidified Mobile Phase: The carboxylic acid group on the analyte is ionizable. To ensure consistent retention times and sharp, symmetrical peak shapes, its ionization must be suppressed. This is achieved by acidifying the mobile phase (e.g., with phosphoric or formic acid) to a pH well below the pKa of the carboxylic acid (~3.8 for the related 3-chlorobenzoic acid).[3] This maintains the analyte in its neutral, more retained form.

  • UV Detection: The presence of the benzene ring and the acetyl group's carbonyl function as chromophores, which absorb ultraviolet (UV) light. This allows for sensitive detection and quantification using a UV detector set to a wavelength of maximum absorbance, which for similar aromatic acids is typically in the 230-280 nm range.[4]

Experimental Protocol: HPLC-UV Purity Assay

This protocol is designed as a self-validating system, with system suitability tests integrated to ensure the chromatographic system is performing adequately before sample analysis.

1. Chromatographic Conditions:

Parameter Specification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 50:50 (v/v) Mobile Phase A : Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL

| Run Time | 15 minutes |

2. Reagent and Sample Preparation:

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

3. System Suitability Test (SST):

  • Before sample analysis, perform five replicate injections of the Standard Solution.

  • Acceptance Criteria:

    • The relative standard deviation (RSD) of the peak area for the five replicates must be ≤ 2.0%.

    • The tailing factor for the this compound peak should be ≤ 2.0.

    • The theoretical plates (column efficiency) should be ≥ 2000.

4. Analysis Procedure:

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Perform the System Suitability Test.

  • Inject the Standard Solution in duplicate.

  • Inject the Sample Solution in duplicate.

  • Calculate the purity of the sample using the area percent method or against the reference standard.

Workflow for HPLC-UV Purity Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Reporting prep_mobile Prepare Mobile Phase (Aqueous & Organic) sys_suit System Suitability Test (5x Standard Injections) prep_mobile->sys_suit prep_std Prepare Reference Standard Solution prep_std->sys_suit prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank (Diluent) sys_suit->inject_blank If SST Passes inject_std Inject Standard inject_blank->inject_std inject_std->inject_sample integrate Integrate Chromatograms (Peak Area) inject_sample->integrate calculate Calculate Purity (Area % or vs. Standard) integrate->calculate report Generate Final Report (Purity, Impurity Profile) calculate->report

Caption: Workflow for HPLC-UV purity determination of this compound.

Method Validation According to ICH Q2(R1) Guidelines

To ensure the method is trustworthy and suitable for its intended purpose, it must be validated.[5][6] The objective of validation is to demonstrate the method's suitability.[6][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is demonstrated by showing no interference from the blank at the retention time of the main peak and by spiking the sample with known impurities to ensure they are well-separated.

  • Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations (e.g., 50% to 150% of the nominal concentration) and a correlation coefficient (r²) of >0.999 is expected.[4]

  • Accuracy: The closeness of the test results to the true value. It is determined by spiking a placebo or sample with known amounts of the reference standard at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.[8] Recoveries are typically expected to be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. It is assessed by performing at least six replicate sample preparations or nine determinations across the specified range.

    • Intermediate Precision: Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment.

    • For both, the RSD should be within acceptable limits, typically ≤ 2.0%.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]

Part 2: Comparative Analysis with Alternative Technologies

While HPLC-UV is a robust standard, other technologies offer significant advantages in terms of speed, resolution, or information content.

Alternative 1: Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes smaller column packing particles (typically <2 µm) and higher operating pressures (up to 15,000 psi) compared to HPLC (up to 6,000 psi).[9][10][11]

  • Performance Advantages:

    • Speed and Throughput: UPLC can provide results up to ten times faster than conventional HPLC.[9] This dramatically increases laboratory productivity, especially for high-volume testing.

    • Resolution: The smaller particle size leads to narrower peaks and significantly improved resolution, which is crucial for separating closely eluting impurities that might co-elute in an HPLC run.[9][12]

    • Sensitivity: Narrower peaks result in a greater peak height for a given concentration, leading to improved sensitivity and lower detection limits.[9][13]

    • Reduced Solvent Consumption: Faster run times and smaller column dimensions lead to a significant reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective option in the long run.[12][13]

  • Considerations:

    • Higher Cost: UPLC systems have a higher initial acquisition cost.[13]

    • Method Transfer: Methods developed on HPLC systems cannot be directly transferred to UPLC systems without re-development and re-validation due to the differences in pressure and column technology.

Alternative 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It has become an indispensable tool in pharmaceutical development for impurity profiling.[14][15]

  • Performance Advantages:

    • Definitive Identification: Unlike a UV detector, which provides non-specific information, a mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compounds. This information can be used to determine the molecular weight of an impurity, providing a high degree of confidence in its identification.[16]

    • Structural Elucidation: Using techniques like tandem mass spectrometry (MS/MS), the molecule can be fragmented, and the resulting fragmentation pattern can be used to elucidate its chemical structure. This is critical for characterizing unknown impurities or degradation products.[17][18]

    • High Sensitivity and Selectivity: LC-MS offers exceptional sensitivity and selectivity, allowing for the detection and quantification of impurities at very low levels, often far below what is possible with UV detection.[17]

  • Considerations:

    • Complexity and Cost: LC-MS systems are significantly more complex to operate and maintain, and their acquisition cost is much higher than HPLC-UV systems.

    • Mobile Phase Constraints: The mobile phase must be volatile to be compatible with the mass spectrometer's ion source (e.g., using formic acid or ammonium acetate instead of non-volatile buffers like phosphate).[19]

Comparative Performance Summary
FeatureHPLC-UVUPLC-UVLC-MS
Primary Application Routine QC, Purity AssayHigh-Throughput Screening, Complex Mixture SeparationImpurity Identification, Structural Elucidation
Speed / Throughput StandardHighStandard to High (depending on LC front-end)
Resolution GoodExcellentGood to Excellent
Sensitivity GoodExcellentExceptional
Information Output Retention Time, UV AbsorbanceRetention Time, UV AbsorbanceRetention Time, Mass-to-Charge Ratio, Structural Data
System Cost LowMediumHigh
Operational Complexity LowLow-MediumHigh
Robustness HighHighMedium
Decision Framework for Method Selection

The choice of technology depends entirely on the analytical objective.

Method_Selection start Analytical Goal? is_routine Routine Purity QC? start->is_routine is_throughput High Throughput Needed? is_routine->is_throughput Yes is_unknown Identify Unknown Impurities? is_routine->is_unknown No use_hplc Use Validated HPLC-UV Method is_throughput->use_hplc No use_uplc Use UPLC-UV Method is_throughput->use_uplc Yes is_unknown->use_hplc No use_lcms Use LC-MS Method is_unknown->use_lcms Yes

Caption: Decision logic for selecting the appropriate analytical technology.

Conclusion

For the routine quality control and purity assessment of this compound, a well-validated HPLC-UV method stands as the gold standard, offering reliability, robustness, and cost-effectiveness. It provides the necessary precision and accuracy to ensure product quality meets regulatory standards.

When higher sample throughput or the resolution of complex impurity profiles is required, UPLC-UV is the superior alternative, delivering faster and more efficient separations. For the critical task of identifying and structurally characterizing unknown impurities, which is essential during process development and stability studies, LC-MS is the indispensable tool, providing a level of molecular specificity that other detectors cannot match.

The optimal analytical strategy often involves a combination of these techniques: HPLC for routine release testing and LC-MS for in-depth characterization and investigation, ensuring a comprehensive understanding of the product's purity profile throughout its lifecycle.

References

  • SIELC Technologies. (n.d.). Separation of 3-Chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Method development and validation for quantification of chlorogenic acid in Coffea arabica extract using high performance liquid chromatography. Retrieved from [Link]

  • Separation Science. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Technology Networks. (2022, July 7). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chlorobenzoic acid. Retrieved from [Link]

  • Drug Target Review. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Chlorobenzoic acid. Retrieved from [Link]

  • Quora. (2018, May 20). How can benzoic acid be tested for purity? Retrieved from [Link]

  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference? Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Preparation of benzoic acid of high purity. Retrieved from [Link]

  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC. Retrieved from [Link]

  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Sophist. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]

  • ResearchGate. (2015, August 8). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Retrieved from [Link]

  • Target Analysis. (n.d.). Benzoic acid derivatives. Retrieved from [Link]

  • U.S. Food & Drug Administration (FDA). (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference? Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2015, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

  • ChemSynthesis. (2024, May 20). 3-chlorobenzoic acid. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 3-Acetyl-5-chlorobenzoic Acid and 3-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates synthetic strategy and overall efficiency. Benzoic acid derivatives, in particular, serve as versatile scaffolds. This guide provides an in-depth, objective comparison of the chemical reactivity of two such derivatives: 3-Acetyl-5-chlorobenzoic acid and 3-chlorobenzoic acid. By examining the electronic effects of their respective substituents, we can elucidate their behavior in key chemical transformations, supported by established theory and actionable experimental protocols.

Foundational Principles: The Electronic Influence of Substituents

The reactivity of a substituted benzene ring and its functional groups is fundamentally governed by the electron-donating or electron-withdrawing nature of its substituents. These effects are transmitted through two primary mechanisms: the inductive effect (through-bond polarization) and the resonance effect (delocalization of π-electrons).

  • 3-chlorobenzoic acid possesses two substituents on the benzene ring:

    • Carboxyl Group (-COOH): This group is strongly electron-withdrawing through both induction and resonance, deactivating the ring towards electrophilic attack.

    • Chloro Group (-Cl): This halogen exerts a dual influence. It is electron-withdrawing via the inductive effect (-I) due to its high electronegativity, but electron-donating through resonance (+R) via its lone pairs. For halogens, the inductive effect typically outweighs the resonance effect.

  • This compound features three substituents:

    • Carboxyl Group (-COOH): As described above.

    • Chloro Group (-Cl): As described above.

    • Acetyl Group (-COCH₃): This is a powerful electron-withdrawing group, operating through both a strong inductive effect (-I) and a strong resonance effect (-R).

The cumulative impact of these groups dictates the electron density of the aromatic ring and the electrophilicity of the carboxylic acid's carbonyl carbon, thereby controlling their respective reactivities.

Comparative Acidity: The Role of Inductive Stabilization

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion. Electron-withdrawing groups (EWGs) increase acidity by dispersing the negative charge of the anion, thus stabilizing it.[1][2][3]

In 3-chlorobenzoic acid, the electron-withdrawing chloro group helps stabilize the carboxylate anion, making it a stronger acid than unsubstituted benzoic acid (pKa ≈ 4.20).[2] For this compound, the presence of an additional, potent EWG (the acetyl group) provides significantly greater stabilization for the conjugate base.

Prediction: this compound is predicted to be a substantially stronger acid than 3-chlorobenzoic acid.

CompoundMolecular FormulaMolecular WeightpKa (Experimental)pKa (Predicted)
3-chlorobenzoic acid C₇H₅ClO₂156.57 g/mol 3.82[4][5]-
This compound C₉H₇ClO₃198.60 g/mol Not readily available~3.5

Predicted pKa for this compound is estimated based on the additive effects of Hammett constants for meta-substituents. The Hammett constant (σ_m) for -Cl is +0.37 and for -COCH₃ is +0.37.[6][7]

Reactivity at the Carboxylic Acid Functionality

Reactions such as esterification and amidation are nucleophilic acyl substitutions. The rate of these reactions is highly dependent on the electrophilicity of the carbonyl carbon. Potent EWGs on the aromatic ring withdraw electron density from the carboxyl group, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack.

Amide Bond Formation

Due to the enhanced electrophilicity of its carbonyl carbon, this compound is expected to undergo amidation more readily than 3-chlorobenzoic acid. Modern peptide coupling reagents can facilitate this transformation efficiently for both substrates, but reaction times may be shorter for the more activated compound.

This protocol provides a robust method for comparing the amidation rates of the two acids.

  • Reagent Preparation:

    • Prepare 0.2 M stock solutions of 3-chlorobenzoic acid and this compound in anhydrous N,N-Dimethylformamide (DMF).

    • Prepare a 0.2 M stock solution of a representative amine (e.g., Benzylamine) in anhydrous DMF.

    • Prepare a 0.22 M solution of N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous DMF.

    • Prepare a 0.2 M solution of a base (e.g., Triethylamine, 2-3 equivalents) in anhydrous DMF.[8]

  • Reaction Setup (Parallel Synthesis):

    • In separate, dry reaction vials, add 1.0 mL (0.2 mmol) of each respective acid stock solution.

    • To each vial, add 1.0 mL (0.2 mmol) of the Benzylamine stock solution and the base solution.

    • Cool the vials to 0 °C in an ice bath.

  • Initiation and Monitoring:

    • Add 1.0 mL (0.22 mmol) of the DCC or EDC stock solution to each vial simultaneously to initiate the reaction.

    • Allow the reactions to stir at room temperature.

    • Monitor the reaction progress at set time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) by taking small aliquots and quenching with water. Analyze the aliquots by a suitable method like HPLC or LC-MS to determine the percentage conversion of the starting acid to the amide product.

  • Workup and Isolation (after completion):

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC is used).

    • Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 5% HCl, 5% NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Acid1 3-Chlorobenzoic Acid in DMF Vial1 Reaction Vial 1 Acid1->Vial1 Acid2 This compound in DMF Vial2 Reaction Vial 2 Acid2->Vial2 Amine Benzylamine in DMF Amine->Vial1 Amine->Vial2 Coupling EDC/DCC in DMF Coupling->Vial1 Coupling->Vial2 Monitor HPLC/LC-MS Monitoring (Time Points) Vial1->Monitor Vial2->Monitor Result Compare % Conversion (Rate of Reaction) Monitor->Result

Caption: Workflow for comparing amidation rates.

Reactivity of the Aromatic Ring

The substituents on an aromatic ring dictate its susceptibility to both electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution (EAS)

The -COOH, -Cl, and -COCH₃ groups are all deactivating towards EAS and are meta-directing. This is because they withdraw electron density from the ring, making it less attractive to incoming electrophiles.

  • 3-chlorobenzoic acid: The ring is deactivated by two EWGs.

  • This compound: The ring is severely deactivated by three potent EWGs.

Prediction: The aromatic ring of this compound is significantly less reactive towards electrophiles than that of 3-chlorobenzoic acid. EAS reactions (e.g., nitration, Friedel-Crafts) on this compound will require much harsher conditions and are likely to proceed with lower yields compared to 3-chlorobenzoic acid.

G Ring1 3-Chlorobenzoic Acid Ring Reactivity Reactivity towards Electrophiles (E+) Ring1->Reactivity Moderately Deactivated Ring2 3-Acetyl-5-chlorobenzoic Acid Ring Ring2->Reactivity Severely Deactivated

Caption: Relative deactivation towards electrophiles.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions typically require two key features: (1) a good leaving group (like -Cl) and (2) one or more strong electron-withdrawing groups positioned ortho or para to the leaving group.[9] These ortho/para groups are essential for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance.

In both 3-chlorobenzoic acid and this compound, the chloro leaving group is positioned meta to the other electron-withdrawing substituents. A meta-substituent cannot stabilize the intermediate carbanion via resonance.[9][10]

Prediction: Neither 3-chlorobenzoic acid nor this compound is a suitable substrate for nucleophilic aromatic substitution under standard SNAr conditions. The chlorine atom in both compounds will be relatively unreactive towards nucleophiles.[4][10]

Summary and Conclusion

This guide establishes a clear hierarchy of reactivity based on the principles of physical organic chemistry.

Feature3-chlorobenzoic acidThis compoundRationale
Acidity (pKa) Less Acidic (~3.82)More Acidic (~3.5, est.)Additional electron-withdrawing acetyl group stabilizes the conjugate base.
Carboxylic Acid Reactivity (Nucleophilic Acyl Substitution) Less ReactiveMore Reactive Carbonyl carbon is more electrophilic due to stronger inductive withdrawal.
Aromatic Ring Reactivity (Electrophilic Substitution) More Reactive (but still deactivated)Less Reactive (severely deactivated)The cumulative effect of three EWGs makes the ring extremely electron-poor.
Aromatic Ring Reactivity (Nucleophilic Substitution) UnreactiveUnreactiveThe chloro leaving group is not positioned ortho or para to a strong EWG.

References

  • Brainly.in. (2020, October 28). what is the effect of electron withdrawing group of acidity of benzoic acid? Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Chlorobenzoic acid. Retrieved from [Link]

  • LookChem. (n.d.). Cas 535-80-8, 3-Chlorobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Chlorobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-chlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved from [Link]

  • Quora. (2017, August 30). Is there a correlation between substituents of benzoic acid and it's acidity? Retrieved from [Link]

  • ResearchGate. (2009). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. Retrieved from [Link]

  • Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Net-Health.cn. (2023, October 17). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2012). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved from [Link]

  • Khan Academy. (2010, October 21). Amide formation from acyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

Sources

Decoding the Molecular Blueprint: A Guide to the Mass Spectrometry Fragmentation of 3-Acetyl-5-chlorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, mass spectrometry is an indispensable tool, offering a glimpse into the very heart of molecular structure. This guide, tailored for professionals in research, discovery, and drug development, provides a comprehensive analysis of the expected mass spectrometry fragmentation pattern of 3-Acetyl-5-chlorobenzoic acid. By understanding these fragmentation pathways, scientists can confidently identify this compound and distinguish it from structural isomers and impurities.

I. Introduction to the Molecule: Structure and Expected Ionization Behavior

This compound is a multi-functionalized aromatic compound. Its structure, featuring a carboxylic acid, a ketone, and a chlorine substituent, dictates its behavior in the mass spectrometer. The molecular weight of this compound is 198.59 g/mol (for the 35Cl isotope) and 200.59 g/mol (for the 37Cl isotope), with the characteristic isotopic pattern of chlorine (approximately 3:1 ratio) being a key identifying feature in its mass spectrum.

Depending on the ionization technique employed, this compound will ionize differently. In Electrospray Ionization (ESI), particularly in negative ion mode, the acidic proton of the carboxylic acid is readily lost, forming the deprotonated molecule, [M-H]-, as the predominant ion. In contrast, Electron Ionization (EI) will generate a radical cation, [M]•+, which is typically more prone to extensive fragmentation.

II. Predicted Fragmentation Pathways: A Tale of Two Functional Groups

The fragmentation of this compound is best understood by considering the interplay of its functional groups. The resulting mass spectrum will be a composite of fragments arising from the cleavage of the carboxylic acid and the acetyl moieties.

A. Fragmentation Driven by the Carboxylic Acid Group

Aromatic carboxylic acids exhibit characteristic fragmentation patterns.[1][2][3] Under both EI and in-source fragmentation in ESI, we can anticipate the following key losses from the molecular ion:

  • Loss of a hydroxyl radical (•OH): This results in the formation of a stable acylium ion.

  • Loss of the entire carboxyl group (•COOH): This leads to the formation of a chlorophenyl acetyl cation.

B. Fragmentation Initiated by the Acetyl Group

The acetyl group provides another set of characteristic fragmentation pathways, particularly evident in EI-MS.[4] The most common fragmentation is the alpha-cleavage, leading to:

  • Loss of a methyl radical (•CH3): This generates a highly stable acylium ion where the charge is delocalized across the carbonyl group and the aromatic ring. This is often a very prominent peak in the spectrum of acetophenones.[4]

  • Loss of the entire acetyl group (•COCH3): This results in the formation of a chlorobenzoic acid cation.

III. The Integrated Fragmentation Pattern: Predicting the Mass Spectrum

By combining these individual fragmentation pathways, we can predict the major ions that will be observed in the mass spectrum of this compound. The following table summarizes the expected key fragments, their mass-to-charge ratios (m/z), and the corresponding neutral losses.

Fragment Ion (Structure) m/z (35Cl / 37Cl) Neutral Loss Originating Functional Group Ionization Mode
[M]•+198 / 200-Molecular IonEI
[M-H]-197 / 199H+Carboxylic AcidESI (-)
[M-CH3]+183 / 185•CH3Acetyl GroupEI
[M-OH]+181 / 183•OHCarboxylic AcidEI
[M-COCH3]+155 / 157•COCH3Acetyl GroupEI
[M-COOH]+153 / 155•COOHCarboxylic AcidEI

Note: The presence of the chlorine isotope pattern for each fragment containing chlorine is a critical confirmation of its identity.

IV. Visualizing the Fragmentation Cascade

To better illustrate the relationships between the parent molecule and its primary fragments, the following workflow diagram is provided.

Fragmentation_Pattern cluster_frags Primary Fragments M This compound (m/z 198/200) frag1 [M-CH3]+ (m/z 183/185) M->frag1 - •CH3 frag2 [M-OH]+ (m/z 181/183) M->frag2 - •OH frag3 [M-COCH3]+ (m/z 155/157) M->frag3 - •COCH3 frag4 [M-COOH]+ (m/z 153/155) M->frag4 - •COOH

Caption: Predicted primary fragmentation pathways of this compound.

V. Experimental Protocol: A Practical Approach

For researchers seeking to acquire a mass spectrum of this compound, the following protocols provide a starting point for both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).

A. LC-MS with Electrospray Ionization (ESI)

This method is ideal for analyzing the intact molecule and its behavior in solution.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent such as methanol or acetonitrile to a final concentration of 1-10 µg/mL.

  • Chromatographic Separation (Optional but Recommended):

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound.

  • Mass Spectrometry Conditions (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Temperature: 300-350 °C.

    • Drying Gas Flow: 8-12 L/min.

    • Nebulizer Pressure: 30-50 psi.

    • Scan Range: m/z 50-300.

    • For MS/MS analysis, select the [M-H]- ion (m/z 197/199) as the precursor and apply collision energy to induce fragmentation.

B. GC-MS with Electron Ionization (EI)

This technique is well-suited for observing the detailed fragmentation pattern of the molecule. Derivatization may be necessary to improve volatility.

  • Derivatization (Recommended): To increase volatility and thermal stability, the carboxylic acid group can be derivatized, for example, by methylation or silylation.

  • Sample Preparation: Dissolve the derivatized or underivatized compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Gas Chromatography Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Mass Spectrometry Conditions:

    • Ion Source: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 40-350.

VI. Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for the structural elucidation of this compound, other analytical techniques can provide complementary information.

Technique Strengths Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.Less sensitive than mass spectrometry; requires a larger sample amount.
Infrared (IR) Spectroscopy Quickly identifies the presence of key functional groups (carboxylic acid, ketone).Does not provide detailed structural information or molecular weight.
High-Performance Liquid Chromatography (HPLC) with UV Detection Excellent for quantification and purity assessment.[5][6]Does not provide structural information beyond the retention time and UV spectrum.

The combination of mass spectrometry with a chromatographic separation technique (LC-MS or GC-MS) and NMR spectroscopy will provide the most comprehensive and unambiguous identification of this compound.

VII. Conclusion

The mass spectrometry fragmentation pattern of this compound is a predictable and informative fingerprint of its molecular structure. By understanding the characteristic losses from the carboxylic acid and acetyl functional groups, researchers can confidently identify this compound in complex mixtures. The experimental protocols and comparative data presented in this guide serve as a valuable resource for scientists engaged in drug discovery, chemical synthesis, and metabolomics, enabling them to leverage the full power of mass spectrometry in their research endeavors.

VIII. References

  • Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST/EPA/NIH Mass Spectral Library. (n.d.). Benzoic acid, 3-chloro-. Retrieved from [Link]

  • Vanderford, B. J., Pearson, R. A., Rexing, D. J., & Snyder, S. A. (2007). Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1165(1-2), 86-93. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Tose, L. V., & de Souza, G. G. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(118), 97669-97695. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Analysis of p-chlorobenzoic acid in water by liquid chromatography-tandem mass spectrometry | Request PDF. Retrieved from [Link]

  • RSC Publishing. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorobenzoic Acid. Retrieved from [Link]

  • YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.12. Retrieved from [Link]

Sources

Chromatographic Profiling of 3-Acetyl-5-chlorobenzoic Acid: Method Development & Retention Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

3-Acetyl-5-chlorobenzoic acid (CAS: 1393566-58-9) is a critical functionalized intermediate utilized in the synthesis of complex pharmaceutical pharmacophores. Its structural duality—possessing both a hydrophobic halogen (chlorine) and a polar, hydrogen-bond-accepting ketone (acetyl)—presents unique chromatographic challenges.

This guide provides a technical framework for the separation of this compound from its critical synthetic impurities (regioisomers and starting materials). Unlike generic datasheets, this analysis focuses on Relative Retention Time (RRT) logic derived from Quantitative Structure-Retention Relationships (QSRR) and validated reverse-phase protocols for halobenzoic acids.

Key Performance Indicators (KPIs)
  • Target Retention Window:

    
     (Capacity Factor) of 2.0 – 5.0 for optimal resolution.
    
  • Critical Resolution Pair: Separation from 3-Chlorobenzoic acid (potential starting material) and 3-Acetylbenzoic acid (de-chlorinated impurity).

  • Detection Mode: UV at 235–240 nm (Benzoic acid

    
     transition).
    

Physicochemical Profile & Retention Prediction

To design a robust method, we must first quantify the physicochemical properties that drive retention in Reverse Phase Chromatography (RPC).

Table 1: Physicochemical Properties and Predicted Retention Behavior

CompoundStructure DescriptionPredicted LogP (Hydrophobicity)pKa (Acidity)Predicted Elution Order (C18, pH 2.5)
3-Acetylbenzoic acid Polar acetyl group reduces retention vs. H.~1.35~3.601 (Fastest)
Benzoic Acid Reference Standard.1.874.202
This compound Target Analyte. Cl increases retention; Acetyl modulates it.~2.06 ~3.30 3
3-Chlorobenzoic acid Lacks polar acetyl; Cl dominates hydrophobicity.2.683.824
3,5-Dichlorobenzoic acid Two hydrophobic Cl groups; highest lipophilicity.~3.32~3.105 (Slowest)

Note: LogP values are derived from substituent hydrophobicity constants (


, 

) relative to Benzoic Acid.

Standardized Chromatographic Protocol

The following protocol is designed to ensure the analyte remains in its non-ionized (protonated) state, maximizing interaction with the C18 stationary phase and preventing peak fronting.

Method A: Gradient Reverse Phase HPLC (Primary Release Method)
  • Column: End-capped C18 (e.g., Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
    • Rationale: End-capping reduces secondary silanol interactions with the acetyl group.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.6).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.

  • Injection Volume: 5–10

    
    .
    
  • Detection: UV @ 235 nm (Primary), 210 nm (Secondary for non-aromatic impurities).

Gradient Program:

Time (min)% Mobile Phase BPhase Description
0.010Initial equilibration
2.010Isocratic hold to elute polar salts
15.060Linear gradient to elute target & hydrophobic impurities
18.090Column wash (elute 3,5-dichlorobenzoic acid)
20.090Hold
20.110Re-equilibration
25.010End of Run
Method B: Orthogonal Validation (Purity Check)

For validating peak purity, use a Phenyl-Hexyl column. The


 interactions between the stationary phase and the aromatic ring of the benzoic acid will provide alternative selectivity, particularly useful for separating regioisomers (e.g., 2-acetyl vs 3-acetyl) that may co-elute on C18.

Visualized Workflows

Diagram 1: Method Development Decision Tree

This logic flow guides the scientist through optimizing the separation based on observed retention times.

MethodDevelopment start Start: Inject Standard (Method A) check_rt Check Retention Time (RT) of Target Peak start->check_rt rt_early RT < 3 min (Void Volume Elution) check_rt->rt_early Too Fast rt_late RT > 15 min (Broad Peak) check_rt->rt_late Too Slow rt_good RT 5-10 min (Sharp Peak) check_rt->rt_good Optimal action_ph Action: Lower pH (Ensure pH < pKa - 1) rt_early->action_ph action_grad Action: Steepen Gradient Slope rt_late->action_grad check_res Check Resolution (Rs) from Impurities rt_good->check_res action_ph->check_rt action_org Action: Increase Initial Organic % action_grad->check_rt res_poor Rs < 1.5 check_res->res_poor res_good Rs > 2.0 check_res->res_good switch_col Switch to Phenyl-Hexyl or C8 Column res_poor->switch_col final Finalize Method res_good->final

Caption: Decision matrix for optimizing retention and resolution of this compound.

Diagram 2: Mechanistic Elution Order

Visualizing the interaction forces determining the separation order on a C18 column.

ElutionOrder cluster_0 Mobile Phase Flow cmp1 3-Acetylbenzoic Acid (Most Polar) column C18 Stationary Phase (Hydrophobic Interaction) cmp1->column Weak Interaction Elutes 1st cmp2 Benzoic Acid (Reference) cmp2->column Moderate Interaction Elutes 2nd cmp3 3-Acetyl-5-chlorobenzoic (Target) cmp3->column Strong Interaction (Cl + Acetyl) Elutes 3rd cmp4 3-Chlorobenzoic Acid (Hydrophobic) cmp4->column Very Strong Interaction (Cl Dominates) Elutes 4th

Caption: Predicted elution sequence based on solvophobic theory and substituent polarity constants.

Critical Experimental Considerations

A. pH Sensitivity (The "pKa Effect")

The calculated pKa of this compound is approximately 3.30 .

  • Risk: If mobile phase pH is near 3.3, the analyte will exist as a 50/50 mixture of ion and neutral acid, causing "split peaks" or severe tailing.

  • Solution: Buffer the aqueous mobile phase to pH 2.0 – 2.5 . At pH 2.3 (1 unit below pKa), 90% of the species is protonated. At pH 1.3, 99% is protonated. 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid is recommended.

B. Sample Diluent

Do not dissolve the sample in 100% Acetonitrile if the initial gradient is 10% organic. This causes "solvent effect" band broadening.

  • Protocol: Dissolve sample in 50:50 Water:Acetonitrile. If solubility is poor, dissolve in minimal Methanol and dilute with Water.

C. Detection Wavelength Selection

While 254 nm is standard, the acetyl group provides a distinct absorbance max.

  • Recommendation: Use a Diode Array Detector (DAD) to scan 200–400 nm. Extract chromatograms at 235 nm (maximum sensitivity) and 280 nm (selectivity against non-aromatic impurities).

References

  • PubChem. (2025).[2] 3-Chlorobenzoic Acid Compound Summary. National Library of Medicine. [Link]

  • Sielc Technologies. (2018). Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2014). Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids. [Link]

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for values of Cl and Acetyl groups).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.